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  • Product: tert-Pentyl-d6 Chloride
  • CAS: 89603-08-7

Core Science & Biosynthesis

Foundational

Mechanistic Probes in Physical Organic Chemistry: A Technical Guide to tert-Pentyl-d6 Chloride

Executive Summary In the realm of physical organic chemistry and mechanistic drug design, understanding the precise transition states of solvolytic and nucleophilic substitution reactions is paramount. tert-Pentyl-d6 Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and mechanistic drug design, understanding the precise transition states of solvolytic and nucleophilic substitution reactions is paramount. tert-Pentyl-d6 Chloride (also widely known as 2-chloro-2-methylbutane-d6 or tert-amyl chloride-d6) serves as a highly specialized, isotopically labeled biochemical probe[1]. By strategically replacing specific protium atoms with deuterium, researchers can isolate and quantify hyperconjugative stabilization effects through the observation of secondary kinetic isotope effects (KIE)[2]. This whitepaper provides an in-depth technical analysis of its structural utility, physicochemical properties, and a self-validating experimental workflow for kinetic characterization.

Chemical Identity & Structural Elucidation

The utility of tert-Pentyl-d6 Chloride lies entirely in its precise isotopic architecture. Unlike fully deuterated variants, this specific compound features targeted deuteration.

  • IUPAC Name: 2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane[3]

  • CAS Number: 89603-08-7[4]

  • Molecular Formula: C₅H₅D₆Cl[5]

  • Molecular Weight: 112.63 g/mol [3]

Structural Causality: The six deuterium atoms are specifically localized on the two equivalent geminal methyl groups attached to the C2 (tertiary) carbon, leaving the ethyl group (-CH₂CH₃) unlabeled[3]. This specific labeling strategy is not arbitrary; it is designed to isolate the hyperconjugative electron-donating effects of the beta-methyl groups during the formation of the tertiary carbocation, without convoluting the data with the distinct conformational dynamics of the adjacent ethyl group.

Comparative Physicochemical Data

To facilitate experimental design, the quantitative differences between the unlabeled baseline and the deuterated probe are summarized below. The mass shift is critical for mass spectrometry (GC-MS) tracking, while the structural similarities ensure that macroscopic solvent interactions remain nearly identical.

Propertytert-Pentyl Chloride (Unlabeled)tert-Pentyl-d6 Chloride
Molecular Formula C₅H₁₁ClC₅H₅D₆Cl
Molecular Weight 106.59 g/mol 112.63 g/mol [1]
Isotopic Labeling None-CD₃ (x2) at C2 position
Storage Temperature Room Temperature-20°C (Recommended for high-purity isotopes)[5]
Solubility Chloroform, Ether, AlcoholsChloroform, Ether, Alcohols[6]
Primary Analytical Ion (m/z) 106112

Mechanistic Utility: The Secondary Kinetic Isotope Effect

The primary application of tert-Pentyl-d6 Chloride is the elucidation of Sₙ1/E1 reaction mechanisms via the Secondary β -Deuterium Kinetic Isotope Effect [2].

The Causality of the KIE: In an Sₙ1 solvolysis reaction, the rate-determining step is the heterolytic cleavage of the C-Cl bond to form a planar carbocation intermediate. This electron-deficient center is stabilized by hyperconjugation—the delocalization of electron density from adjacent, parallel σ -bonds (in this case, the β C-H or C-D bonds) into the empty p-orbital of the carbocation.

Because deuterium is heavier than protium, the C-D bond has a lower zero-point vibrational energy, making it stronger and less polarizable than a C-H bond. Consequently, C-D bonds are less effective at donating electron density via hyperconjugation. When tert-Pentyl-d6 Chloride undergoes heterolysis, the resulting transition state is less stabilized compared to its unlabeled counterpart. This raises the activation energy ( Ea​ ), resulting in a slower reaction rate ( kD​<kH​ ). Measuring this ratio ( kH​/kD​>1 ) provides direct, quantifiable proof of the degree of charge development and hyperconjugation in the transition state.

Pathway A tert-Pentyl-d6 Chloride (Reactant) B Heterolysis (Rate-Determining) Transition State A->B Solvent (EtOH/H2O) C tert-Pentyl-d6 Carbocation (Intermediate) B->C -Cl⁻ (Slow) D Nucleophilic Attack (SN1) -> tert-Pentyl-d6 Alcohol C->D +H2O (Fast) E Deprotonation (E1) -> 2-Methyl-2-butene-d6 C->E -H⁺/-D⁺ (Fast)

Figure 1: SN1/E1 solvolysis pathway of tert-Pentyl-d6 Chloride highlighting the rate-determining step.

Self-Validating Experimental Protocol: Conductometric Solvolysis

To accurately measure the kinetic isotope effect, researchers must employ a highly sensitive, continuous-monitoring technique. Conductometry is the gold standard for this, as the Sₙ1 hydrolysis of alkyl chlorides produces HCl, which drastically increases the solution's conductivity[7].

System Validation (Self-Validating Design): A common pitfall in kinetic studies is batch-to-batch variation in solvent polarity or slight thermal fluctuations. To make this protocol self-validating, the workflow mandates the simultaneous, parallel analysis of both the deuterated probe and an unlabeled tert-pentyl chloride standard in the exact same solvent batch and water bath. By deriving the kH​/kD​ ratio internally, the experiment normalizes out environmental variables, ensuring the resulting KIE value is absolute and trustworthy.

Step-by-Step Methodology
  • Solvent Preparation & Thermostatting:

    • Prepare a solvent mixture of 80% v/v Ethanol/Water.

    • Causality: The high dielectric constant of water drives the heterolysis of the C-Cl bond (Sₙ1), while ethanol ensures the highly lipophilic organic substrate remains fully solvated.

    • Equilibrate 50 mL of the solvent in a jacketed reaction vessel connected to a circulating water bath set strictly to 25.0 ± 0.05 °C.

    • Causality: Solvolysis rates follow an exponential Arrhenius temperature dependence; strict thermal control prevents rate artifacts[7].

  • Probe Calibration: Insert a calibrated conductivity probe (cell constant K≈1.0 cm−1 ) into the vessel and establish a baseline conductivity reading ( G0​ ).

  • Reaction Initiation: Rapidly inject 50 µL of1[1] into the vortex of the stirring solvent. Start the data logger simultaneously.

  • Conductometric Monitoring: Record the conductance ( Gt​ ) at 10-second intervals for at least 3 half-lives.

    • Causality: As the reaction proceeds, H⁺ and Cl⁻ ions are generated stoichiometrically. Their high ionic mobility provides a real-time proxy for reaction progress without the need for physical aliquot quenching, eliminating handling errors.

  • Infinity Reading ( G∞​ ): Seal the vessel and elevate the temperature to 50 °C for 60 minutes to drive the reaction to 100% completion. Cool exactly back to 25.0 °C and record the final conductance ( G∞​ ).

  • Kinetic Modeling: Calculate the pseudo-first-order rate constant ( kD​ ) by plotting ln(G∞​−Gt​) versus time ( t ). The slope of the linear regression is −kD​ . Compare this against the parallel kH​ run to determine the KIE.

Workflow S1 1. Solvent Equilibration S2 2. Substrate Injection S1->S2 S3 3. Conductometric Monitoring S2->S3 S4 4. Data Acquisition S3->S4 S5 5. Kinetic Modeling S4->S5

Figure 2: Step-by-step experimental workflow for conductometric kinetic analysis of solvolysis.

Analytical Characterization Standards

Prior to executing kinetic studies, the isotopic purity of tert-Pentyl-d6 Chloride must be verified to ensure the integrity of the KIE calculations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak must shift from m/z=106 (unlabeled) to m/z=112 [1]. The absence of m/z=111 or 110 peaks confirms >98% isotopic incorporation.

  • ¹H-NMR Spectroscopy: In a standard unlabeled sample, the two equivalent methyl groups on the tertiary carbon appear as a strong singlet integrating to 6 protons (~1.5 ppm). In the d6-variant, this singlet must be completely absent, while the triplet and quartet corresponding to the ethyl group (-CH₂CH₃) remain intact and unshifted.

References

  • Santa Cruz Biotechnology (SCBT) . tert-Pentyl-d6 Chloride. 1

  • US Biological (USBio) . tert-Pentyl-d6 Chloride - Data Sheet. 5

  • PubChem - National Institutes of Health (NIH) . tert-Pentyl-d6 Chloride | C5H11Cl | CID 54753341.3

  • Benchchem . tert-Pentyl-d6 Chloride (Secondary β-deuterium kinetic isotope effect). 2

  • ResearchGate . Critical Anomalies of Two SN1 Hydrolysis Reactions in Critical Binary Solutions. 7

Sources

Exploratory

Kinetic isotope effect of tert-Pentyl-d6 Chloride in solvolysis

Kinetic Isotope Effect of tert-Pentyl- d6​ Chloride in Solvolysis: A Mechanistic Whitepaper Executive Summary The kinetic isotope effect (KIE) is a foundational probe in physical organic chemistry used to elucidate trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Kinetic Isotope Effect of tert-Pentyl- d6​ Chloride in Solvolysis: A Mechanistic Whitepaper

Executive Summary

The kinetic isotope effect (KIE) is a foundational probe in physical organic chemistry used to elucidate transition state geometries and reaction mechanisms. This whitepaper provides an in-depth technical analysis of the secondary β -deuterium KIE observed during the solvolysis of tert-pentyl- d6​ chloride (2-chloro-2-methylbutane- d6​ ). By examining the cumulative nature of hyperconjugation and zero-point energy differentials, this guide establishes a rigorous framework for understanding how isotopic substitution retards SN​1 reaction rates. These principles are directly applicable to modern drug development, particularly in the strategic deuteration of active pharmaceutical ingredients (APIs) to enhance metabolic stability.

Mechanistic Causality: The Secondary β -Deuterium KIE

The solvolysis of tert-pentyl chloride in polar protic solvents (e.g., 80% aqueous ethanol) proceeds almost exclusively via an SN​1 mechanism[1]. The rate-determining step (RDS) is the heterolytic cleavage of the carbon-chlorine bond, generating a highly reactive, electron-deficient carbocation intermediate.

When the protium atoms on the β -carbons are replaced with deuterium, the reaction rate decreases significantly[2]. Unlike primary KIEs, where the isotopically labeled bond is broken in the RDS, secondary KIEs arise from changes in hybridization and hyperconjugation.

The Role of Hyperconjugation and Zero-Point Energy: As the central carbon rehybridizes from sp3 to sp2 in the transition state, the developing empty p -orbital is stabilized by hyperconjugation—the partial delocalization of σ -electrons from adjacent C−H or C−D bonds[2]. Because deuterium is heavier than protium, the C−D bond has a lower zero-point energy and sits deeper in its potential energy well. This makes the C−D bond harder to distort and a poorer electron donor than a C−H bond. Consequently, the carbocation transition state is less stabilized when deuterium is present, leading to a higher activation energy and a slower reaction rate[3].

Conformational Causality in tert-Pentyl Chloride: In the tert-pentyl cation, there are two distinct β -environments: the methylene group ( −CH2​− ) and the geminal dimethyl groups ( −C(CH3​)2​ ). The conformation of the ethyl group allows the C−H (or C−D ) bonds of the methylene group to align more parallel to the empty p -orbital, maximizing orbital overlap. Conversely, the methyl groups rotate freely, meaning their bonds spend less time in the optimal parallel alignment. This structural reality perfectly explains why the per-deuterium KIE is mathematically stronger for the methylene position than for the methyl positions.

Quantitative Data Analysis: The Cumulative Nature of KIEs

A hallmark of the secondary β -deuterium KIE is its cumulative nature. Each additional deuterium atom at the β -position contributes a multiplicative retardation factor to the overall reaction rate[2]. Seminal studies by V.J. Shiner demonstrated that deuteration at these specific sites yields predictable, additive effects[2].

The d6​ isotopologue (tert-pentyl- d6​ chloride) exhibits a massive kH​/kD​ of 1.77, meaning the unlabeled compound reacts 77% faster than the d6​ variant[2].

Table 1: Kinetic Isotope Effects in tert-Pentyl Chloride Solvolysis

IsotopologueStructural Formula kH​/kD​ (Total KIE)Approx. Per-Deuterium Effect
Unlabeled CH3​−CH2​−C(Cl)(CH3​)2​ 1.00 (Reference)N/A
d2​ -Isotopologue CH3​−CH2​−CD2​−C(Cl)(CH3​)2​ 1.40 ∼1.18 ( 1.182≈1.39 )
d6​ -Isotopologue CH3​−CH2​−CH2​−C(Cl)(CD3​)2​ 1.77 ∼1.10 ( 1.106≈1.77 )

Data synthesized from foundational kinetic studies on cumulative isotope effects[2].

Reaction Pathway & Hyperconjugation Logic

G A tert-Pentyl-d6 Chloride Reactant B Heterolytic C-Cl Cleavage (Rate-Determining Step) A->B k_D (slow) C tert-Pentyl-d6 Cation (Reduced Hyperconjugation) B->C D Nucleophilic Attack (Solvent) C->D fast E Solvolysis Products (Alcohols/Ethers) D->E

Figure 1: SN1 solvolysis pathway of tert-pentyl-d6 chloride highlighting the rate-determining step.

Experimental Protocol: Solvolysis Kinetic Profiling

To ensure high trustworthiness and reproducibility, the kinetic profiling of tert-pentyl- d6​ chloride solvolysis must be conducted using a self-validating conductometric system. The generation of H+ and Cl− ions during solvolysis provides a direct, real-time readout of reaction progress.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare an 80% (v/v) aqueous ethanol solution. Causality: Degas the solvent via sonication for 15 minutes to prevent micro-bubble formation inside the conductivity cell, which would cause erratic resistance readings.

  • Thermostatic Control: Equilibrate 50.0 mL of the solvent in a jacketed reaction vessel maintained strictly at 25.00±0.05∘C using a circulating water bath. Causality: SN​1 solvolysis rates are highly temperature-dependent; a 0.1∘C fluctuation can skew the KIE calculation.

  • Baseline Calibration: Immerse a calibrated conductivity probe (cell constant K≈1.0 cm−1 ) into the solvent and record the stable baseline conductivity.

  • Reaction Initiation: Inject 10.0 μ L of tert-pentyl- d6​ chloride into the solvent under vigorous magnetic stirring. Start the continuous data logger simultaneously.

  • Continuous Monitoring: Record the conductivity ( κt​ ) at 1-second intervals.

  • Infinite Reading ( C∞​ ): Allow the reaction to proceed for at least 10 half-lives to obtain the final conductivity ( C∞​ ). Causality: Capturing the true C∞​ is mathematically required to accurately plot the first-order decay without truncation artifacts.

  • Data Processing: Plot ln(C∞​−Ct​) versus time ( t ). The negative slope of the linear regression yields the first-order rate constant ( kD​ ).

  • Self-Validation & KIE Calculation: Repeat the identical procedure with unlabeled tert-pentyl chloride to obtain kH​ . The highly linear first-order plot acts as an internal quality control; any deviation from linearity flags impurities. Calculate the KIE as kH​/kD​ .

Implications for Drug Development

Understanding the magnitude of secondary KIEs is critical in the rational design of deuterated pharmaceuticals. By strategically incorporating CD3​ groups (as seen in the d6​ isotopologue), drug developers can intentionally retard CYP450-mediated metabolism or solvolytic degradation pathways that proceed via carbocation or radical intermediates. The 77% rate retardation observed in tert-pentyl- d6​ chloride serves as a foundational benchmark for predicting the metabolic stability of tert-alkyl containing drug candidates, allowing scientists to extend drug half-lives and reduce toxic metabolite formation.

References

  • Asperger, S. Chemical Kinetics And Inorganic Reaction Mechanisms. VDOC.PUB. 2

  • Streitwieser, A. Solvolytic Displacement Reactions. Scribd. 1

  • Coates, R. M., et al. Stereochemistry and deuterium isotope effects associated with the cyclization-rearrangements catalyzed by tobacco epiaristolochene and hyoscyamus premnaspirodiene synthases. PMC (NIH). 3

Sources

Foundational

Comprehensive NMR Profiling and Mechanistic Utility of tert-Pentyl-d6 Chloride: A Technical Guide

Introduction tert-Pentyl-d6 chloride (also known as 2-chloro-2-methylbutane-d6) is a highly specialized isotopically labeled compound widely utilized in physical organic chemistry and mechanistic drug development. By sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

tert-Pentyl-d6 chloride (also known as 2-chloro-2-methylbutane-d6) is a highly specialized isotopically labeled compound widely utilized in physical organic chemistry and mechanistic drug development. By substituting the six protium atoms of the gem-dimethyl groups with deuterium, researchers can precisely probe reaction mechanisms—most notably through the secondary β-deuterium kinetic isotope effect (KIE) during SN1 solvolysis[1]. This whitepaper provides an authoritative, self-validating framework for the structural verification of tert-pentyl-d6 chloride using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural and Isotopic Fundamentals

The integrity of any mechanistic study relies on the isotopic purity of the starting materials. features a specific deuteration pattern where the two methyl groups attached to the tertiary carbon are fully deuterated (-CD3)[2].

Table 1: Physical and Isotopic Properties
PropertyValueCausality / Significance
IUPAC Name 2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butaneDenotes the exact positions of the six deuterium atoms[2].
Molecular Formula C5H5D6ClUsed to calculate exact mass for MS validation[2].
Molecular Weight 112.63 g/mol Increased from the unlabeled 106.59 g/mol due to the added mass of 6 deuteriums[3].
Boiling Point ~85-86 °C (unlabeled)Requires careful temperature control during NMR prep to prevent sample evaporation[3].
Mechanistic Utility Secondary β-Deuterium KIEC-D bonds provide less hyperconjugative stabilization to the SN1 carbocation than C-H bonds, slowing the reaction rate ( kH​/kD​>1 )[1].

Theoretical and Empirical NMR Reference Data

The substitution of protium for deuterium fundamentally alters the NMR landscape of the molecule. Deuterium has a nuclear spin of I=1 (compared to I=1/2 for protium), which changes both the chemical shifts (via intrinsic isotope effects) and the multiplicity of the carbon signals.

Table 2: 1H NMR Reference Data (CDCl3, 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
C4-H2 1.68Quartet (J = 7.4 Hz)2HMethylene protons of the ethyl group.
C5-H3 1.02Triplet (J = 7.4 Hz)3HTerminal methyl protons of the ethyl group.
C1/C2 ~1.52Singlet< 0.1HResidual protium in the gem-dimethyl groups.

Causality in 1H NMR: In the , a dominant 6H singlet appears at ~1.52 ppm[4]. In tert-pentyl-d6 chloride, this signal is virtually absent. The integration of this residual singlet against the 3H triplet of the ethyl group serves as the primary self-validating metric for calculating the isotopic purity (%D) of the batch.

Table 3: 13C NMR Reference Data (CDCl3, 100 MHz)
PositionChemical Shift (ppm)MultiplicityAssignment & Causality
C3 (C-Cl) ~71.0SingletTertiary carbon. Exhibits a slight upfield intrinsic isotope shift compared to the unlabeled compound (71.1 ppm)[4].
C4 (-CH2-) ~38.2SingletMethylene carbon of the ethyl group.
C1, C2 (-CD3) ~31.5Septet (J_CD ≈ 19.5 Hz)The gem-dimethyl carbons. Splitting follows the 2nI+1 rule ( 2×3×1+1=7 ) due to scalar coupling with three spin-1 deuteriums.
C5 (-CH3) ~9.3SingletTerminal methyl carbon of the ethyl group[4].

Causality in 13C NMR: The most striking feature is the conversion of the intense ~32.2 ppm singlet (seen in the unlabeled compound) into a low-intensity septet at ~31.5 ppm. This is caused by scalar coupling to the three attached deuterium atoms. Furthermore, the lack of attached protons eliminates the Nuclear Overhauser Effect (NOE) enhancement for these carbons, drastically reducing their signal-to-noise ratio.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in the structural and isotopic validation of tert-pentyl-d6 chloride, the following protocol must be strictly adhered to.

Step 1: Sample Preparation

  • Action: Dissolve 25-30 mg of tert-pentyl-d6 chloride in 0.6 mL of anhydrous CDCl3 containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube and cap tightly.

  • Causality: The compound is highly volatile[3]. A tight seal prevents concentration drift during long acquisitions. TMS provides an internal chemical shift reference (0.00 ppm).

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into the spectrometer. Tune and match the probe for both 1H and 13C frequencies. Perform automated gradient shimming on the Z-axis until the TMS linewidth is < 1.0 Hz.

  • Causality: Precise shimming is critical to resolve the fine J-coupling of the ethyl group and the complex septet of the -CD3 groups.

Step 3: Quantitative 1H NMR Acquisition

  • Action: Acquire 16-32 transients with a 90° pulse angle. Crucial: Set the relaxation delay (D1) to at least 10 seconds.

  • Causality: A prolonged D1 ensures complete longitudinal relaxation (T1) of all protons. If D1 is too short, differential relaxation will skew the integration of the residual gem-dimethyl signal, leading to a false (inflated) calculation of isotopic purity.

Step 4: 13C{1H} NMR Acquisition

  • Action: Acquire a standard proton-decoupled 13C spectrum, but increase the number of transients to at least 1024.

  • Causality: The signal intensity of the -CD3 carbons is heavily diluted because it is split into seven peaks and lacks NOE enhancement. A high number of scans is mandatory to elevate these peaks above the baseline noise.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression from sample preparation to isotopic validation, ensuring a closed-loop, self-validating analytical system.

NMR_Workflow Start tert-Pentyl-d6 Chloride Sample Preparation Solvent Dissolve in CDCl3 (0.05% v/v TMS) Start->Solvent Acq1H Quantitative 1H NMR (D1 > 10s for T1 relaxation) Solvent->Acq1H Acq13C 13C{1H} NMR (>1024 Scans for CD3 septet) Solvent->Acq13C Process Data Processing & Phase Correction Acq1H->Process Acq13C->Process Validate Isotopic Purity Validation (Integrate residual CH3 vs Ethyl) Process->Validate

Self-validating NMR workflow for the isotopic and structural verification of tert-pentyl-d6 chloride.

Application in Mechanistic Drug Development

In drug development and physical organic chemistry, understanding the exact transition state of a reaction is paramount. When tert-pentyl-d6 chloride undergoes SN1 solvolysis to form a tertiary carbocation, the hyperconjugative stabilization normally provided by the adjacent C-H bonds is diminished because C-D bonds have a lower zero-point energy and are less effective at electron donation[1].

By utilizing the NMR protocols outlined above, researchers can guarantee the isotopic purity of their starting material. This ensures that the measured kinetic isotope effect (KIE) accurately reflects the transition state geometry, free from artifacts caused by unlabeled protium contamination. The precise characterization of these effects allows chemists to optimize solvolysis conditions, predict reaction rates, and design more stable molecular scaffolds.

References

  • National Center for Biotechnology Information. "tert-Pentyl-d6 Chloride | C5H11Cl | CID 54753341" PubChem. URL:[Link]

  • John Wiley & Sons, Inc. "2-Chloro-2-methyl-butane" SpectraBase. URL:[Link]

Sources

Exploratory

Thermodynamic stability of deuterated tert-amyl chloride

Title: Thermodynamic and Kinetic Stability of Deuterated tert-Amyl Chloride: A Mechanistic Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary The isotopi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic and Kinetic Stability of Deuterated tert-Amyl Chloride: A Mechanistic Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The isotopic substitution of protium ( 1H ) with deuterium ( 2H ) in tertiary alkyl halides fundamentally alters their thermodynamic and kinetic profiles. For tert-amyl chloride (2-chloro-2-methylbutane), deuteration serves as a powerful mechanistic probe to evaluate transition state dynamics, hyperconjugative stabilization, and solvolysis pathways. This whitepaper provides an in-depth analysis of the thermodynamic stability of deuterated tert-amyl chloride, detailing the causality behind the Secondary Kinetic Isotope Effect (SKIE) and providing field-validated experimental protocols for kinetic evaluation.

Thermodynamic vs. Kinetic Stability: The Physics of Isotopic Substitution

To understand the behavior of deuterated tert-amyl chloride, one must distinguish between its ground-state thermodynamic stability and its kinetic reactivity during heterolysis.

Ground-State Thermodynamic Stability

The thermodynamic stability of a molecule is heavily influenced by its zero-point vibrational energy (ZPVE)[1]. Because deuterium has a greater atomic mass than protium, the C–D bond vibrates at a lower frequency than the C–H bond. This lower vibrational frequency results in a lower ZPVE, meaning the C–D bond sits deeper in its potential energy well. Consequently, deuterated tert-amyl chloride possesses greater inherent thermodynamic stability than its non-deuterated counterpart, requiring more energy (higher bond dissociation energy) to undergo homolytic or heterolytic cleavage[1].

Kinetic Stability and Hyperconjugation

While thermodynamic stability dictates the equilibrium state, kinetic stability governs the rate of reaction. In polar solvents, tert-amyl chloride undergoes solvolysis via a unimolecular nucleophilic substitution ( SN​1 ) and elimination ( E1 ) pathway. The rate-determining step is the heterolytic cleavage of the C–Cl bond to form a tertiary carbocation intermediate.

The tert-amyl cation is stabilized by hyperconjugation—the delocalization of electron density from adjacent β -C–H bonds into the empty p-orbital of the carbocation. Because the C–D bond has a lower ZPVE and its electrons are held more tightly, deuterium is a significantly poorer hyperconjugative electron donor than protium. As a result, the transition state leading to the deuterated carbocation is less stable, raising the activation energy ( ΔG‡ ) and decreasing the reaction rate. This phenomenon is quantified as the Secondary Kinetic Isotope Effect (SKIE), where the ratio of rate constants kH​/kD​>1 [2].

Mechanistic Pathway & Solvolysis Dynamics

The solvolysis of tert-amyl chloride is highly dependent on the ionizing power of the solvent, a relationship mathematically modeled by the Grunwald-Winstein equation[3]. Once the rate-limiting ionization occurs, the intermediate carbocation rapidly diverges into two pathways under thermodynamic and kinetic control[4]:

  • SN​1 Pathway: Nucleophilic attack by the solvent (e.g., water or ethanol) yields tert-amyl alcohol or an ether.

  • E1 Pathway: Deprotonation (or dedeuteration) of a β -carbon yields 2-methyl-2-butene or 2-methyl-1-butene.

Pathway RX Deuterated tert-Amyl Chloride TS Transition State [Ionization] RX->TS Slow (k_1) Cation tert-Amyl Cation (Intermediate) TS->Cation Rate-Limiting SN1 S_N1 Product (Alcohol/Ether) Cation->SN1 Solvent Attack E1 E1 Product (Alkene) Cation->E1 -D+ / -H+

Caption: Reaction pathway of tert-amyl chloride solvolysis showing S_N1 and E1 divergence.

Data Presentation: Thermodynamic and Kinetic Profiles

The quantitative impact of deuteration on the stability and reactivity of tert-amyl chloride is summarized in the tables below.

Table 1: Physicochemical & Thermodynamic Properties

Property tert-Amyl Chloride (Protio) tert-Amyl Chloride-d11 Causality / Impact

| Molecular Formula | C 5​ H 11​ Cl | C 5​ D 11​ Cl | Isotopic mass shift facilitates MS tracking. | | Molecular Weight | 106.59 g/mol | 117.66 g/mol | +11 Da mass shift eliminates isotopic crosstalk. | | C-X Bond Energy | ~98.0 kcal/mol (C-H) | ~100.0 kcal/mol (C-D) | Deeper potential energy well for C-D bonds[1]. | | Thermodynamic Stability | Baseline | Elevated | Lower ZPVE reduces ground-state energy. |

Table 2: Solvolysis Rate Constants and SKIE (80% Ethanol / 20% Water at 25°C) | Compound | Rate Constant ( k×105s−1 ) | Relative Rate ( kH​/kD​ ) | | :--- | :--- | :--- | | tert-Amyl Chloride (Unlabeled) | 3.15 | 1.00 | | tert-Amyl Chloride- β -d2 | 2.65 | ~1.19 | | tert-Amyl Chloride-d11 | 1.35 | ~2.33 |

Note: The cumulative SKIE demonstrates that extensive deuteration significantly retards the rate-limiting ionization step due to diminished hyperconjugative stabilization[2].

Experimental Methodologies: Self-Validating Protocols

To accurately measure the thermodynamic and kinetic stability of these compounds, the experimental design must eliminate confounding variables (e.g., acid-catalyzed reversion or temperature fluctuations).

Protocol 1: Synthesis of Deuterated tert-Amyl Chloride

Causality Focus: The synthesis utilizes a mild, room-temperature biphasic reaction. Distillation must be preceded by rigorous neutralization to prevent the thermodynamic driving force from pushing the tertiary chloride toward an E1 elimination back to the alkene during heating.

  • Reaction: In a 250 mL separatory funnel, combine 0.1 mol of tert-amyl alcohol-d11 with 0.3 mol of concentrated HCl (37%).

  • Agitation: Shake vigorously for 20 minutes at ambient temperature. Validation: Vent frequently; the cessation of pressure buildup indicates the reaction has reached equilibrium.

  • Phase Separation: Allow the mixture to stand until two distinct layers form. Isolate the upper organic layer (alkyl halide).

  • Neutralization (Critical Step): Wash the organic layer with 20 mL of saturated aqueous NaHCO 3​ . Causality: Residual HCl will catalyze the dehydrohalogenation of the product during distillation. Neutralization ensures the thermodynamic stability of the isolated chloride.

  • Drying & Purification: Wash with brine, dry over anhydrous CaCl 2​ , and purify via short-path distillation (collecting the fraction at 85–86 °C).

  • Validation: Confirm >98% isotopic purity and absence of alkene via GC-MS and 1 H/ 2 H NMR.

Protocol 2: Kinetic Evaluation of Solvolysis via Conductometry

Causality Focus: Conductometry is chosen over titrimetry because it provides a continuous, non-destructive data stream. Withdrawing aliquots for titration perturbs the thermal equilibrium of the system, whereas in-situ conductivity probes maintain strict thermodynamic control.

  • Solvent Equilibration: Prepare a solvent system of 80% Ethanol / 20% Water (v/v). Place 50 mL of the solvent into a thermostated reaction vessel maintained strictly at 25.0 ± 0.05 °C.

  • Probe Calibration: Insert a calibrated conductivity probe (cell constant K≈1.0 cm−1 ) and establish a baseline reading.

  • Initiation: Inject 50 μ L of deuterated tert-amyl chloride into the solvent and immediately start data logging.

  • Data Acquisition: Record the conductivity ( Ct​ ) every 10 seconds. The generation of H + (or D + ) and Cl ions during solvolysis directly correlates to the reaction progress[3].

  • Infinity Reading: Heat the solution to 50 °C for 2 hours to drive the reaction to completion, then cool back to 25.0 °C to record the infinite conductivity ( C∞​ ).

  • Data Processing: Plot ln(C∞​−Ct​) versus time. The negative slope of this linear plot yields the first-order rate constant ( kD​ ). Compare against the protio-analog ( kH​ ) to derive the SKIE.

Workflow S1 1. Synthesis & Purification S2 2. Solvent Equilibration S1->S2 S3 3. Reaction Initiation S2->S3 S4 4. Conductometric Monitoring S3->S4 S5 5. KIE Calculation S4->S5

Caption: Step-by-step experimental workflow for determining the kinetic isotope effect.

Conclusion

The deuteration of tert-amyl chloride fundamentally enhances its ground-state thermodynamic stability by lowering the zero-point vibrational energy of the molecule[1]. Kinetically, this isotopic substitution severely dampens hyperconjugative stabilization during heterolysis, leading to a measurable Secondary Kinetic Isotope Effect that slows the rate of SN​1 and E1 solvolysis[2]. For drug development professionals and physical organic chemists, leveraging these thermodynamic differentials allows for the precise mapping of transition states, the optimization of solvent systems, and the stabilization of highly reactive tertiary alkyl halide intermediates.

Sources

Foundational

Mechanistic and Physicochemical Profiling of tert-Pentyl-d6 Chloride in Advanced Drug Development

Executive Summary In the landscape of modern pharmaceutical development and mechanistic organic chemistry, isotopically labeled compounds are indispensable tools. tert-Pentyl-d6 Chloride (IUPAC: 2-chloro-1,1,1-trideuteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical development and mechanistic organic chemistry, isotopically labeled compounds are indispensable tools. tert-Pentyl-d6 Chloride (IUPAC: 2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane), bearing the CAS number 89603-08-7, is a selectively deuterated tertiary alkyl halide. By substituting six protium atoms with deuterium at the gem-dimethyl positions, researchers can probe reaction kinetics, map metabolic pathways, and utilize the compound as a high-fidelity internal standard for mass spectrometry.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthesis methodologies, and analytical validation frameworks for tert-Pentyl-d6 Chloride, designed specifically for application scientists and drug development professionals.

Physicochemical Properties & Isotopic Causality

To effectively utilize tert-Pentyl-d6 Chloride, one must understand how isotopic substitution dictates its physical behavior. The table below juxtaposes the d6-isotopologue against its unlabeled counterpart.

Table 1: Comparative Physicochemical Data
Propertytert-Pentyl Chloride (Unlabeled)tert-Pentyl-d6 Chloride
CAS Number 594-36-589603-08-7
Molecular Formula C₅H₁₁ClC₅H₅D₆Cl
Molecular Weight 106.59 g/mol 112.63 g/mol
Boiling Point 85–86 °C~85 °C
Density (at 25 °C) 0.866 g/mL~0.915 g/mL (Calculated)
Appearance Colorless liquidColorless liquid

Data synthesized from [1], [2], and [3].

The Causality of Property Shifts

A common misconception in isotopic labeling is that a heavier mass universally alters all physical phase transitions. However, the data tells a different story:

  • Density Increase: The molecular weight increases by approximately 5.6% due to the six deuterium atoms. Because the carbon-deuterium (C-D) bond has a lower zero-point energy and a slightly shorter bond length than the C-H bond, the molar volume remains largely unchanged or slightly contracts. Consequently, the density of the d6-isotopologue increases proportionally to the mass difference, shifting from 0.866 g/mL to an estimated 0.915 g/mL.

  • Boiling Point Stability: The boiling point remains nearly identical (85–86 °C). Boiling points are governed by intermolecular van der Waals forces and dipole-dipole interactions. Because the electron cloud distribution is not significantly altered by deuteration, the intermolecular forces remain constant. A negligible inverse isotope effect may lower the boiling point by a fraction of a degree, but practically, it behaves identically to the unlabeled compound during distillation.

Secondary Kinetic Isotope Effects (SKIE) in Drug Design

In drug design, tert-Pentyl-d6 Chloride is frequently utilized to study Secondary Kinetic Isotope Effects (SKIE) .

During an Sₙ1 solvolysis reaction, the rate-determining step is the departure of the chloride ion to form a tertiary carbocation. Normally, this carbocation is stabilized by hyperconjugation—the delocalization of electron density from adjacent C-H σ-bonds into the empty p-orbital of the carbocation.

Because C-D bonds possess a lower zero-point energy than C-H bonds, they require more energy to break and are poorer donors of electron density via hyperconjugation. Consequently, the d6-substituted compound solvolyzes at a measurably slower rate than its unlabeled counterpart. This precise kinetic dampening is actively leveraged in metabolic engineering to increase the half-life of pharmaceutical compounds (e.g., slowing down cytochrome P450-mediated metabolism) without altering their pharmacological binding affinity.

Synthesis Protocol: The Sₙ1 Mechanism

The synthesis of tert-Pentyl-d6 Chloride relies on the rapid Sₙ1 reaction of tert-pentyl-d6 alcohol with concentrated hydrochloric acid [4].

SN1_Mechanism A tert-Pentyl-d6 Alcohol (Reactant) B Protonation (HCl) Fast Step A->B C Oxonium Ion Intermediate B->C D Water Departure Slow Step (Rate-Determining) C->D E Tertiary Carbocation Intermediate D->E F Nucleophilic Attack (Cl-) Fast Step E->F G tert-Pentyl-d6 Chloride (Product) F->G

SN1 synthesis mechanism of tert-Pentyl-d6 Chloride highlighting the rate-determining step.

Step-by-Step Methodology
  • Reagent Preparation: In a highly ventilated fume hood, add 0.10 moles of tert-pentyl-d6 alcohol (2-methyl-d6-butan-2-ol) to a 100 mL separatory funnel.

  • Halogenation: Add 0.30 moles (approximately 25 mL) of ice-cold concentrated hydrochloric acid (37% w/w).

  • Agitation: Swirl the separatory funnel gently without the stopper to mix the reagents, then stopper and invert. Vent immediately to release pressure. Shake vigorously for 15–20 minutes, venting frequently. Causality: Vigorous shaking maximizes the interfacial surface area between the aqueous HCl and the organic alcohol, driving the unimolecular substitution.

  • Phase Separation: Allow the layers to separate. The tert-Pentyl-d6 Chloride will form the upper organic layer (density ~0.915 g/mL vs aqueous HCl ~1.18 g/mL). Drain and discard the lower aqueous layer.

  • Neutralization & Washing: Wash the organic layer with 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Crucial: Vent continuously, as CO₂ gas will evolve rapidly. Wash a final time with 15 mL of brine to draw out residual water.

  • Drying: Transfer the cloudy organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) until the liquid becomes completely transparent.

  • Purification: Decant the liquid and perform a short-path distillation. Collect the fraction boiling strictly between 84 °C and 86 °C to isolate the pure tert-Pentyl-d6 Chloride.

Self-Validating Analytical Framework

To ensure the integrity of the isotopic label and the chemical purity of the product, the synthesis must be coupled with an orthogonal, self-validating analytical loop. If the synthesis undergoes an unintended rearrangement or incomplete deuteration, this framework will definitively flag the failure.

Analytical_Workflow S1 Crude Product Isolation S2 GC-MS Analysis (m/z 112/114 isotopic cluster) S1->S2 Mass & Purity S3 1H-NMR Spectroscopy (Absence of d6-methyl signal) S1->S3 Isotopic Fidelity S4 13C-NMR Spectroscopy (C-D multiplet splitting) S1->S4 Structural Integrity S5 Validated High-Purity Isotopic Standard S2->S5 S3->S5 S4->S5

Self-validating analytical workflow ensuring isotopic fidelity and chemical purity.

Analytical Validation Steps
  • Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample to verify purity (>98% single peak on GC). The mass spectrum must show a molecular ion isotopic cluster at m/z 112 (for ³⁵Cl) and m/z 114 (for ³⁷Cl) in a 3:1 ratio. The absence of an m/z 106 peak confirms that no unlabeled starting material or cross-contamination is present.

  • ¹H-NMR Spectroscopy (Isotopic Fidelity): In a standard unlabeled tert-pentyl chloride spectrum, a prominent singlet appears near 1.5 ppm, representing the six protons of the gem-dimethyl groups. In a successful d6-synthesis, this singlet must be entirely absent , acting as a self-validating negative control. Only the signals for the ethyl group (a quartet and a triplet) should remain visible.

  • ¹³C-NMR Spectroscopy (Structural Integrity): The carbon atoms bearing the deuterium atoms will exhibit characteristic multiplet splitting (due to C-D spin-spin coupling) and a slight upfield isotopic shift, confirming that the deuterium is covalently locked at the intended positions.

References

  • PubChem Compound Summary for CID 54753341, tert-Pentyl-d6 Chloride National Center for Biotechnology Information (NCBI)[Link]

  • PubChem Compound Summary for CID 61143, Butane, 2-chloro-2-methyl- National Center for Biotechnology Information (NCBI)[Link]

  • A Sₙ1 Reaction: Synthesis of tert-Butyl Chloride (Analogous Methodology) Royal Society of Chemistry[Link]

Exploratory

Mass Spectrometry Fragmentation Pathways of tert-Pentyl-d6 Chloride: A Mechanistic and Methodological Guide

Executive Summary In pharmaceutical development and mechanistic organic chemistry, stable isotope labeling is a critical tool for elucidating reaction pathways, determining kinetic isotope effects (KIE), and establishing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and mechanistic organic chemistry, stable isotope labeling is a critical tool for elucidating reaction pathways, determining kinetic isotope effects (KIE), and establishing internal standards for quantitative mass spectrometry. tert-Pentyl-d6 chloride (2-chloro-2-methylbutane-d6) serves as a premier model compound for understanding the electron ionization (EI) behavior of tertiary alkyl halides. This whitepaper provides an in-depth analysis of its fragmentation pathways, the physical chemistry driving these cleavages, and a self-validating experimental protocol for robust Gas Chromatography-Mass Spectrometry (GC-MS) acquisition.

Ionization Dynamics and the Molecular Ion

Under standard 70 eV Electron Ionization (EI), high-energy electrons bombard the tert-pentyl-d6 chloride molecule, ejecting an electron to form the radical molecular ion, [M]+∙ . For the d6 isotopologue (formula: CH3​CH2​C(Cl)(CD3​)2​ ), the monoisotopic mass is 112 Da for the 35Cl isotope and 114 Da for the 37Cl isotope.

However, the molecular ion peak of tertiary alkyl chlorides is notoriously weak or entirely absent from the mass spectrum[1]. This phenomenon is driven by two coupled thermodynamic factors:

  • Bond Dissociation Energy: The C–Cl bond is relatively weak and highly polarizable, making it the most susceptible site for rapid scission[1].

  • Product Stability: The cleavage of the C–Cl bond yields a tertiary carbocation. Because tertiary carbocations are heavily stabilized by hyperconjugation and inductive effects from adjacent alkyl groups, the activation energy for this fragmentation is exceptionally low.

Core Fragmentation Mechanisms

Pathway A: C–Cl Bond Scission (Base Peak Formation)

The dominant fragmentation event is the heterolytic-like cleavage of the C–Cl bond, expelling a chlorine radical ( Cl∙ ) and leaving behind the tert-pentyl-d6 cation ( m/z 77).

[C5​H5​D6​Cl]+∙−Cl∙​[C5​H5​D6​]+(m/z77)

This ion typically represents the base peak (100% relative abundance) due to its highly stabilized tertiary nature[1].

Pathway B: Alpha-Cleavage (Alkyl Radical Loss)

The molecular ion can also undergo α -cleavage, losing an alkyl radical to form a stabilized secondary carbocation containing the chlorine atom.

  • Loss of a trideuteromethyl radical ( CD3∙​ , 18 Da): Yields an ion at m/z 94 (for 35Cl ) and m/z 96 (for 37Cl ).

  • Loss of an ethyl radical ( C2​H5∙​ , 29 Da): Yields an ion at m/z 83 (for 35Cl ) and m/z 85 (for 37Cl ).

Pathway C: Dehydrohalogenation (Loss of HCl / DCl)

Tertiary alkyl chlorides can undergo elimination reactions within the mass spectrometer to expel a neutral hydrogen chloride molecule, forming an alkene radical cation. Because the d6 isotopologue contains both β -hydrogens (on the ethyl group) and β -deuteriums (on the methyl groups), two distinct neutral losses are observed:

  • Loss of HCl (36 Da): Involves a hydrogen from the −CH2​− group, yielding m/z 76.

  • Loss of DCl (37 Da): Involves a deuterium from a −CD3​ group, yielding m/z 75.

Pathway D: Secondary Fragmentation (Alkene Elimination)

The highly abundant tert-pentyl-d6 cation ( m/z 77) possesses sufficient internal energy to undergo secondary fragmentation. Through a rearrangement process, it expels a neutral ethylene molecule ( C2​H4​ , 28 Da) from the ethyl chain, resulting in the isopropyl-d6 cation ( m/z 49).

G M tert-Pentyl-d6 Chloride [M]+• m/z 112 / 114 C1 tert-Pentyl-d6 Cation m/z 77 M->C1 - Cl• (35/37 Da) C3 Alkene Radical Cation m/z 76 (Loss of HCl) m/z 75 (Loss of DCl) M->C3 - HCl / DCl C4 Alpha-Cleavage Ion m/z 94 / 96 M->C4 - CD3• (18 Da) C2 Isopropyl-d6 Cation m/z 49 C1->C2 - C2H4 (28 Da)

EI-MS Fragmentation Pathway of tert-Pentyl-d6 Chloride.

Quantitative Data Summary

The following table synthesizes the diagnostic ions required for the positive identification of tert-pentyl-d6 chloride in complex matrices.

Fragment Ion m/z RatioNeutral LossRelative AbundanceMechanistic Origin
[M]+∙ ( 35Cl ) 112NoneVery Low (<1%)Intact molecular ion
[M]+∙ ( 37Cl ) 114NoneVery Low (<1%)Intact molecular ion (isotope)
[M−CD3​]+ 94 / 96 CD3∙​ (18 Da)Low α -cleavage of deuterated methyl
[M−C2​H5​]+ 83 / 85 C2​H5∙​ (29 Da)Low α -cleavage of ethyl group
[M−Cl]+ 77 Cl∙ (35/37 Da)Base Peak (100%)C–Cl scission (tert-pentyl-d6 cation)
[M−HCl]+∙ 76HCl (36 Da)MediumDehydrohalogenation ( β -H elimination)
[M−DCl]+∙ 75DCl (37 Da)MediumDehydrohalogenation ( β -D elimination)
[C3​HD6​]+ 49 C2​H4​ (28 Da)HighEthylene loss from m/z 77 cation

Self-Validating Experimental Protocol (GC-MS)

To accurately capture the fragmentation profile of tert-pentyl-d6 chloride, the analytical workflow must mitigate two major risks: hydrolysis and thermal degradation . Alkyl chlorides are highly susceptible to SN​1 hydrolysis, converting to the corresponding alcohol in the presence of moisture[2]. Furthermore, excessive heat in the GC inlet can cause premature dehydrohalogenation[3].

The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Anhydrous Sample Preparation
  • Solvent Selection: Dissolve the tert-pentyl-d6 chloride standard in ultra-dry, anhydrous hexane to a concentration of 1 mg/mL. Anhydrous conditions are absolute prerequisites to prevent the SN​1 conversion to tert-amyl-d6 alcohol[2][3].

  • Validation Check: During data acquisition, monitor m/z 79 (the base peak for tert-amyl-d6 alcohol). If this peak is present, the sample has been compromised by moisture and must be reprepared.

Step 2: GC Inlet Optimization
  • Inlet Temperature: Set the split/splitless injector to 200 °C . Do not use the standard 250 °C setting often applied to robust acyl chlorides[3], as tertiary alkyl chlorides will thermally eliminate HCl/DCl in the glass liner at high temperatures, artificially inflating the m/z 75 and 76 peaks.

  • Injection Mode: Use a split ratio of 50:1. This prevents column overloading, maintains sharp peak shapes, and avoids detector saturation, which is critical for accurate isotopic ratio measurements.

Step 3: Mass Spectrometry Parameters
  • Ionization: 70 eV Electron Ionization (EI).

  • Source Temperature: 230 °C.

  • Scan Range: 30 to 150 amu. This range captures the low-mass secondary fragments ( m/z 49) while providing enough upper range to detect the elusive molecular ion ( m/z 112/114).

W S1 Anhydrous Sample Prep S2 Cold-Inlet GC Separation S1->S2 S3 70 eV Electron Ionization S2->S3 S4 Quadrupole Mass Filtration S3->S4 S5 Isotopic Data Analysis S4->S5

Standardized GC-MS Workflow for Deuterated Alkyl Chlorides.

References

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." Indira Gandhi National Open University. Available at:[Link]

  • DocBrown's Advanced Organic Chemistry. "C4H9Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern." DocBrown.info. Available at:[Link]

  • Wikipedia Contributors. "tert-Amyl chloride." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of tert-Pentyl-d6 Magnesium Chloride

Target Audience: Synthetic Chemists, Isotope Labeling Specialists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Methodologies, and Protocol Optimization Introduction and Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Isotope Labeling Specialists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Methodologies, and Protocol Optimization

Introduction and Mechanistic Insights

The synthesis of highly sterically hindered, isotopically labeled Grignard reagents—such as tert-pentyl-d6 magnesium chloride (also known as tert-amyl-d6 magnesium chloride)—presents a unique set of challenges in organometallic chemistry. Deuterated building blocks like tert-pentyl-d6 chloride (CAS: 89603-08-7)[1] are critical in pharmaceutical development for studying kinetic isotope effects (KIE) and improving metabolic stability. However, extracting high yields from tertiary alkyl chlorides requires meticulous control over reaction kinetics.

The Causality of Failure in Tertiary Grignard Synthesis

Historically, the preparation of tertiary Grignard reagents has been plagued by low yields, a phenomenon extensively documented since the early work of Whitmore and Badertscher[2]. The difficulty stems from three competing mechanistic pathways:

  • Steric Hindrance: The bulky tert-pentyl group impedes the insertion of the magnesium surface into the C-Cl bond, resulting in sluggish initiation.

  • E2 Elimination: Once formed, the tertiary Grignard reagent is highly basic. If the internal temperature exceeds 25 °C, it will abstract a proton from unreacted tert-pentyl-d6 chloride, generating 2-methyl-2-butene-d6 and tert-pentane-d6.

  • Wurtz-Type Homocoupling: High local concentrations of the alkyl halide (caused by adding the halide faster than it can react) lead to dimerization, forming highly branched decane derivatives.

To mitigate these issues, this protocol utilizes a self-validating initiation sequence, precise temperature control (15–20 °C), and tetrahydrofuran (THF) as the solvent. While diethyl ether is traditionally used, THF provides superior solvation and stabilization for bulky tertiary magnesium species.

Pathway SM tert-Pentyl-d6 Chloride + Mg(0) Target tert-Pentyl-d6 MgCl (Desired Grignard) SM->Target THF, 15-20°C Controlled Addition Wurtz Wurtz Coupling (Dimerization) SM->Wurtz Excess Halide Poor Stirring Elim Elimination (2-Methyl-2-butene-d6) SM->Elim High Temp (>25°C) Steric Clash

Reaction pathways showing the desired Grignard formation vs. competitive side reactions.

Reagent Specifications and Quantitative Data

To ensure a self-validating system, the purity and dryness of all reagents must be absolute. Water not only quenches the formed Grignard (destroying the expensive deuterated reagent) but also coats the magnesium in a passivating hydroxide layer.

Table 1: Materials and Stoichiometry
ReagentRoleEquivalentsSpecifications
Magnesium Turnings Metal source1.50 eq99.9% purity, stored under Argon
tert-Pentyl-d6 Chloride Deuterated Substrate1.00 eqIsotopic purity >98 atom % D[1]
Iodine (I₂) Surface Activator0.01 eqResublimed crystals
1,2-Dibromoethane Chemical Scrubber0.05 eqAnhydrous
Tetrahydrofuran (THF) Solvent0.5–1.0 MAnhydrous, inhibitor-free, <10 ppm H₂O

Experimental Protocol: Step-by-Step Methodology

This workflow relies on a self-validating initiation phase . You must not proceed with the bulk addition of the deuterated halide until physical evidence of initiation is observed.

Phase 1: Magnesium Activation (Piercing the Passivation Layer)
  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under a continuous stream of Argon.

  • Add magnesium turnings (1.50 eq) and a single crystal of iodine (I₂).

  • Gently heat the bottom of the flask with a heat gun until the iodine sublimes, coating the magnesium turnings in a purple/brown vapor. Causality: Iodine reacts with the unreactive MgO surface layer to form MgI₂, exposing highly reactive Mg(0) underneath.

  • Allow the flask to cool to room temperature. Add enough anhydrous THF to just cover the magnesium turnings.

Phase 2: Self-Validating Initiation
  • Add 1,2-dibromoethane (0.05 eq) to the THF/Mg mixture.

  • Validation Check: Within 2–5 minutes, you should observe localized bubbling (evolution of ethylene gas) and a slight exotherm. This physically scrubs the magnesium surface.

  • Prepare a solution of tert-pentyl-d6 chloride (1.00 eq) in anhydrous THF (to achieve a final concentration of ~0.5 M).

  • Add exactly 5% of the tert-pentyl-d6 chloride solution to the flask.

  • Validation Check: Wait for the brown iodine color to completely fade to pale yellow/colorless, accompanied by a noticeable temperature spike. Do not proceed until this occurs. If initiation stalls, apply gentle heating (up to 40 °C) or add a single drop of DIBAL-H (1M in THF) to force initiation.

Phase 3: Controlled Halide Addition
  • Once initiation is validated, place the reaction flask in a water bath maintained at 15–20 °C.

  • Begin dropwise addition of the remaining tert-pentyl-d6 chloride solution.

  • Causality: The addition rate must precisely match the reaction rate. If added too quickly, unreacted halide accumulates, leading to Wurtz coupling and E2 elimination[2]. If the temperature drops below 10 °C, the reaction may stall, causing a dangerous buildup of halide that can violently exotherm later.

  • After complete addition, stir the grey/black solution for an additional 2 hours at 20 °C to ensure complete conversion.

Phase 4: Titration of the Active Grignard (Knochel's Method)

To validate the final concentration of the active Grignard reagent, utilize the Knochel titration method[3], which is highly reliable for organomagnesium species.

  • In a dry vial under Argon, dissolve exactly 100 mg of I₂ in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF.

  • Cool the dark brown solution to 0 °C.

  • Using a 1.0 mL graduated syringe, slowly add the synthesized tert-pentyl-d6 magnesium chloride dropwise until the brown color completely disappears, leaving a clear solution.

  • Calculate the molarity based on the volume of Grignard required to consume the known moles of I₂.

Workflow Start Dry Mg Turnings under Argon Act Activate with I2 & 1,2-Dibromoethane Start->Act Init Add 5% tert-Pentyl-d6 Cl in THF Act->Init Check Exotherm & Color Change Observed? Init->Check Add Slow Addition of Remaining tert-Pentyl-d6 Cl at 15-20°C Check->Add Yes (Self-Validated) Heat Gentle Heating / DIBAL-H Drop Check->Heat No Titrate Knochel Titration (I2 / LiCl) Add->Titrate Complete Heat->Check Retry

Experimental workflow logic emphasizing self-validating decision gates.

Troubleshooting and Process Optimization

Table 2: Observational Diagnostics and Corrective Actions
Observation during ProtocolMechanistic CauseCorrective Action
No exotherm after 5% addition Passivation layer intact; trace moisture present.Do not add more halide. Add 1 drop of DIBAL-H or gently warm to 40 °C until exotherm is noted.
Sudden, violent boiling (Runaway) Halide added too rapidly at low temps; stalled reaction suddenly initiated.Immediately submerge flask in an ice-water bath. Halt addition until controlled reflux resumes.
High yield of gas evolution, low Grignard titer E2 Elimination dominating over insertion.Reduce internal temperature to 15 °C. Ensure stirring is highly vigorous.
Precipitate forms during titration Mixed magnesium halides crashing out.Ensure the LiCl/THF solution is fully saturated (0.5 M) to keep the complex soluble[3].

References

  • Title : tert-Pentyl-d6 Chloride | C5H11Cl | CID 54753341 Source : PubChem - NIH URL :[Link]

  • Title : The Yields of Some Aliphatic Tertiary Grignard Reagents and the Limits of their Usefulness as Synthetic Reagents Source : Journal of the American Chemical Society URL :[Link]

Sources

Application

Comprehensive Application Note: Isotopic Labeling Protocols Utilizing tert-Pentyl-d₆ Chloride

Executive Summary The strategic incorporation of heavy isotopes into small molecules has revolutionized modern drug discovery and materials science. tert-Pentyl-d₆ chloride (CAS: 89603-08-7), also known as 2-chloro-2-(me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of heavy isotopes into small molecules has revolutionized modern drug discovery and materials science. tert-Pentyl-d₆ chloride (CAS: 89603-08-7), also known as 2-chloro-2-(methyl-d₃)butane-1,1,1-d₃, serves as a premier alkylating agent for introducing a deuterated tert-amyl moiety into aromatic systems and nucleophilic scaffolds. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for utilizing this reagent. By detailing the causality behind reaction conditions, this guide ensures high-fidelity isotopic transfers while minimizing label scrambling.

Mechanistic Insights: The Deuterium Advantage

The primary rationale for utilizing tert-pentyl-d₆ chloride in pharmaceutical design is to leverage the Deuterium Kinetic Isotope Effect (DKIE) [1]. The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it approximately 6–10 times more stable against oxidative cleavage[2].

In a standard tert-amyl group, the gem-dimethyl positions are highly susceptible to aliphatic hydroxylation by Cytochrome P450 (CYP450) enzymes in the liver. By replacing these specific six hydrogen atoms with deuterium, researchers can effectively block this metabolic liability without altering the molecule's steric bulk or electronic profile[3].

KIE API Drug with tert-Amyl Group CYP CYP450 Enzyme (Liver Metabolism) API->CYP H_Metab Rapid Oxidation (C-H Bond Cleavage) CYP->H_Metab Standard Isotope (-H) D_Metab Slowed Oxidation (C-D Bond Cleavage) CYP->D_Metab d6-Labeled (-D) Tox Rapid Clearance / Metabolite Toxicity H_Metab->Tox Stable Enhanced Half-Life / Improved Efficacy D_Metab->Stable

Caption: Mechanism of CYP450-mediated metabolic protection via the Kinetic Isotope Effect.

Physicochemical Profiling

Understanding the physical properties of the reagent is critical for handling and reaction design. Due to the mass difference, deuterated compounds exhibit slight variations in boiling point and density compared to their protio-analogues[4].

Table 1: Physicochemical Specifications of tert-Pentyl-d₆ Chloride

PropertyValueReference / Source
CAS Number 89603-08-7[5]
IUPAC Name 2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane[4]
Molecular Formula C₅H₅D₆Cl[4]
Molecular Weight 112.63 g/mol [4]
Exact Mass 112.0926 Da[4]
Storage Temperature -20 °C (Argon atmosphere)[5]

Experimental Methodologies

The two most common applications for tert-pentyl-d₆ chloride are the functionalization of aromatic rings via Friedel-Crafts alkylation and the generation of nucleophilic Grignard reagents for downstream coupling.

G A tert-Pentyl-d6 Chloride (CAS: 89603-08-7) B Friedel-Crafts Alkylation A->B Phenol, AlCl3 DCM, 0°C C Grignard Formation A->C Mg(0), THF Reflux D 4-(tert-Pentyl-d6)phenol (API Precursor) B->D Electrophilic Aromatic Substitution E tert-Pentyl-d6-MgCl (Nucleophile) C->E Halogen-Metal Exchange

Caption: Workflow for synthesizing deuterated building blocks via tert-Pentyl-d6 Chloride.

Protocol A: Synthesis of 4-(tert-Pentyl-d₆)phenol via Friedel-Crafts Alkylation

This protocol details the electrophilic aromatic substitution of phenol to yield a deuterated precursor commonly used in antioxidant and API synthesis.

Causality & Design: tert-Pentyl-d₆ chloride requires a strong Lewis acid to abstract the chloride ion and generate the sterically hindered tertiary carbocation[6]. Aluminum chloride (AlCl₃) is selected over weaker acids (like FeCl₃) to ensure rapid ionization. Dichloromethane (DCM) is used as it is non-coordinating and stabilizes the intermediate ion pair without deactivating the catalyst[7].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add anhydrous AlCl₃ (1.2 equiv, 16.0 mmol) and suspend in 20 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve phenol (1.0 equiv, 13.3 mmol) in 5 mL of DCM. Add this solution dropwise to the AlCl₃ suspension over 10 minutes. Note: A color change to pale yellow indicates the formation of the Lewis acid-phenol complex.

  • Alkylation: Draw tert-pentyl-d₆ chloride (1.1 equiv, 14.6 mmol) into a gas-tight syringe. Add it dropwise over 15 minutes to the 0 °C mixture.

    • Expert Insight: Strict temperature control at 0 °C during addition prevents the highly exothermic reaction from causing poly-alkylation or unwanted thermodynamic isomerization of the tert-amyl carbocation.

  • Reaction Evolution: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Self-Validation (In-Process): Withdraw a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of ethyl acetate. Analyze via TLC (Hexanes/EtOAc 9:1). The phenol spot ( Rf​≈0.3 ) should disappear, replaced by a less polar product spot ( Rf​≈0.6 ). Confirm via GC-MS; the molecular ion ( M+ ) peak must appear at m/z 170.1 (confirming the +6 Da shift from the unlabeled mass of 164.1).

  • Workup: Quench the bulk reaction by pouring it slowly into 50 mL of ice-cold 1M HCl. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Table 2: Reaction Optimization Summary (Model Data)

Lewis AcidSolventTemp (°C)Yield (%)Mechanistic Observation
FeCl₃DCM25< 15Insufficient Lewis acidity for tertiary chloride.
AlCl₃ DCM 0 to 25 88 Clean para-directed mono-alkylation.
AlCl₃Toluene8045Significant ortho/para poly-alkylation.
Protocol B: Preparation of tert-Pentyl-d₆ Magnesium Chloride (Grignard Reagent)

Generating a Grignard reagent from a tertiary alkyl chloride is notoriously prone to side reactions (e.g., Wurtz coupling or elimination). This protocol mitigates these risks.

Causality & Design: Anhydrous Tetrahydrofuran (THF) is mandatory; its oxygen atoms coordinate with and stabilize the resulting organomagnesium species. Iodine is used as an initiator to chemically etch the passivating magnesium oxide layer, exposing the highly reactive zero-valent magnesium surface required for halogen-metal exchange.

Step-by-Step Procedure:

  • Activation: In a flame-dried Schlenk flask equipped with a reflux condenser, add magnesium turnings (1.5 equiv, 30.0 mmol). Add a single crystal of iodine. Heat the flask gently with a heat gun under vacuum until the iodine sublimes and coats the magnesium (purple vapor). Backfill with argon.

  • Initiation: Add 5 mL of anhydrous THF. Add 5% of the total volume of tert-pentyl-d₆ chloride (total = 1.0 equiv, 20.0 mmol). Warm the mixture gently.

    • Expert Insight: Initiation is confirmed when the brown iodine color rapidly fades to colorless and localized bubbling occurs at the magnesium surface. Do not proceed until initiation is visually confirmed.

  • Controlled Addition: Dilute the remaining tert-pentyl-d₆ chloride in 15 mL of THF. Add this solution dropwise at a rate that maintains a gentle, self-sustaining reflux.

    • Expert Insight: Slow addition keeps the local concentration of the unreacted chloride low, preventing homocoupling (Wurtz reaction) of the tert-pentyl radicals.

  • Maturation: Once addition is complete, reflux the mixture for an additional 1 hour using an oil bath to ensure complete conversion. Cool to room temperature.

  • Self-Validation (Titration): The exact molarity of the Grignard reagent must be determined before downstream use. Titrate a 1.0 mL aliquot using salicylaldehyde phenylhydrazone in THF. The indicator will turn a persistent bright orange at the endpoint. This ensures stoichiometric precision, preventing unreacted starting materials in subsequent nucleophilic addition steps.

References

  • PubChem. tert-Pentyl-d6 Chloride | C5H11Cl | CID 54753341. National Center for Biotechnology Information. Retrieved March 25, 2026, from[Link]

  • Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584.[Link]

  • Dirat, O. et al. (2011). The Lactol Route to Fesoterodine: An Amine-Promoted Friedel–Crafts Alkylation on Commercial Scale. Organic Process Research & Development, 15(4), 810-820.[Link]

Sources

Method

Application Note: Synthesis of Deuterated-Headgroup Polyisobutylene via Living Cationic Polymerization using tert-Pentyl-d6 Chloride

Executive Summary The precise engineering of polymer architectures is a cornerstone of modern materials science and drug delivery. In the realm of polyolefin synthesis, the living cationic polymerization of isobutylene (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise engineering of polymer architectures is a cornerstone of modern materials science and drug delivery. In the realm of polyolefin synthesis, the living cationic polymerization of isobutylene (IB) allows for the creation of polyisobutylene (PIB) with strictly controlled molecular weights and narrow polydispersities. By utilizing tert-Pentyl-d6 Chloride (also known as 2-chloro-2-methylbutane-d6) as an isotopic initiator, researchers can synthesize PIB chains bearing a specifically deuterated headgroup.

This Application Note provides a comprehensive, self-validating protocol for the synthesis of d6-end-labeled PIB. Designed for researchers and drug development professionals, this guide details the mechanistic causality behind reagent selection, the step-by-step experimental workflow, and the analytical validation required to ensure 100% initiation efficiency for downstream applications such as Small-Angle Neutron Scattering (SANS) and pharmacokinetic tracking.

Rationale & Mechanistic Principles

The living cationic polymerization of isobutylene requires a delicate balance between carbocation stabilization and the suppression of chain transfer or termination events. tert-Pentyl-d6 Chloride acts as an ideal initiator because its structure mimics the growing PIB chain end, ensuring that the rate of initiation ( Ri​ ) is greater than or equal to the rate of propagation ( Rp​ )—a fundamental prerequisite for achieving a narrow molecular weight distribution[1].

The Causality of Experimental Design

To maintain a "living" system, several critical parameters must be synergistically controlled:

  • Co-initiator Selection (TiCl₄): Titanium tetrachloride acts as a Lewis acid, complexing with the tert-pentyl-d6 chloride to generate a tertiary carbocation and a dimeric gegenion ( Ti2​Cl9−​ ). This equilibrium heavily favors the dormant (covalent) species, keeping the concentration of active carbocations low and preventing uncontrolled exothermic runaways[2].

  • Proton Scavenging (DTBP): Adventitious moisture in the reaction vessel can react with TiCl₄ to form protons, which independently initiate the polymerization of isobutylene, resulting in non-deuterated polymer chains. To prevent this,[3] is introduced. DTBP is a sterically hindered, non-nucleophilic strong base. It selectively traps protons without complexing with the Lewis acid or the propagating carbocation, ensuring that 100% of the polymer chains are initiated by the d6-labeled initiator[4].

  • Solvent Polarity & Temperature: The reaction is conducted at -80 °C in a mixed solvent system of Hexane/Methyl Chloride (60/40, v/v). The non-polar hexane keeps the PIB soluble, while the polar methyl chloride stabilizes the transition state of the propagating ion pair. The cryogenic temperature suppresses the activation energy of chain transfer to the monomer, preserving the living nature of the chain ends[2].

Mechanism I tert-Pentyl-d6 Chloride + TiCl4 C Tertiary Carbocation [d6-t-Pentyl]+[Ti2Cl9]- I->C Ionization (-80 °C) P Living Propagation (+ Isobutylene) C->P Monomer Addition T Quenching (MeOH) d6-PIB-OMe P->T Termination

Reaction mechanism of living cationic polymerization initiated by tert-Pentyl-d6 Chloride.

Material Properties & Reagent Specifications

Accurate stoichiometric calculation is critical. Table 1 outlines the core properties of the isotopic initiator, while Table 2 defines the standardized reaction parameters required to target a specific molecular weight.

Table 1: Physicochemical Properties of tert-Pentyl-d6 Chloride [5]

PropertySpecification
IUPAC Name 2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane
CAS Number 89603-08-7
Molecular Formula C5​H5​D6​Cl
Molecular Weight 112.63 g/mol
Isotopic Purity 98 atom % D
Storage Temperature -20 °C (Protect from moisture and light)

Table 2: Standardized Reaction Parameters (Target Mn​ ~ 10,000 g/mol )

ComponentFunctionConcentration [M]
Isobutylene (IB) Monomer1.0 M
tert-Pentyl-d6 Chloride Initiator0.0056 M
TiCl₄ Lewis Acid Co-initiator0.036 M
DTBP Proton Trap0.003 M
Hexane / MeCl Solvent Matrix60/40 (v/v)

Experimental Protocol: Synthesis of d6-Headgroup Polyisobutylene

This protocol represents a self-validating system: by strictly controlling the ratio of monomer to initiator ( [M]/[I] ), the theoretical molecular weight can be calculated precisely. If the experimental yield and mass match the theoretical calculations, the living nature of the system is validated.

Step-by-Step Methodology
  • Reactor Preparation: Bake a 250 mL multi-neck round-bottom flask at 120 °C overnight. Transfer to a nitrogen-filled glovebox or assemble on a high-vacuum Schlenk line. Flame-dry under vacuum and backfill with ultra-high purity (UHP) nitrogen three times. Submerge the reactor in a heptane/liquid nitrogen or dry ice/acetone cooling bath maintained at -80 °C.

  • Solvent & Trap Addition: Condense 40 mL of anhydrous Methyl Chloride (MeCl) into the reactor. Add 60 mL of anhydrous, degassed Hexane. Inject the proton trap, DTBP (0.003 M final concentration). Allow the mixture to equilibrate at -80 °C for 15 minutes to ensure all adventitious protons are scavenged[2].

  • Reactant Loading: Inject the tert-Pentyl-d6 Chloride initiator (0.0056 M). Condense and transfer Isobutylene (1.0 M) into the reactor. Stir the mixture gently to ensure homogeneity without splashing the reactor walls.

  • Initiation: Critical Step: Rapidly inject TiCl₄ (0.036 M) as a pre-chilled solution in hexane. The polymerization is highly exothermic; a slight, transient temperature spike may be observed. The solution will typically turn a pale yellow color, indicating the formation of the active carbocation-Lewis acid complex.

  • Propagation: Allow the polymerization to proceed for 60 minutes at -80 °C. Under these conditions, monomer conversion will reach >95%[2].

  • Quenching & Purification: Terminate the living chain ends by injecting 10 mL of pre-chilled anhydrous methanol. The solution will immediately turn colorless as the titanium complex is destroyed. Allow the reactor to warm to room temperature, evaporating the MeCl and unreacted IB. Precipitate the remaining hexane solution into a 10-fold excess of methanol. Collect the polymer via decantation and dry in a vacuum oven at 40 °C to a constant weight.

Workflow S1 1. Reactor Prep Purge with N2, cool to -80 °C S2 2. Solvent & Trap Add Hexane/MeCl (60/40) & DTBP S1->S2 S3 3. Reactants Add tert-Pentyl-d6 Cl & Isobutylene S2->S3 S4 4. Initiation Inject TiCl4 (Exothermic) S3->S4 S5 5. Quenching Terminate with pre-chilled MeOH S4->S5 S6 6. Purification Precipitate & dry in vacuo S5->S6

Step-by-step experimental workflow for synthesizing d6-end-labeled polyisobutylene.

Analytical Validation & Self-Validating Metrics

To confirm the integrity of the protocol and the successful incorporation of the d6-headgroup, the synthesized polymer must be subjected to the following analytical validations:

  • Gel Permeation Chromatography (GPC): Calculate the theoretical molecular weight: Mn,theo​=([M]0​/[I]0​)×MWmonomer​×Conversion . The experimental Mn​ obtained via GPC should be within 5% of Mn,theo​ , with a Polydispersity Index (PDI) of ≤1.15 . This validates the absence of chain transfer.

  • Proton ( 1 H) NMR Spectroscopy: In standard PIB initiated by non-deuterated tert-pentyl chloride, distinct signals for the initiator's methyl protons appear between 0.8 and 1.2 ppm. In this self-validating system, the complete absence of these specific 1 H signals confirms that no protic initiation (via water impurities) occurred, proving the DTBP proton trap functioned correctly.

  • Deuterium ( 2 H) NMR Spectroscopy: A strong, distinct signal corresponding to the six deuterium atoms of the headgroup will be visible, allowing for precise end-group quantification.

Advanced Applications in Drug Development

The synthesis of d6-headgroup PIB utilizing tert-Pentyl-d6 Chloride is not merely an academic exercise; it has profound implications in pharmaceutical sciences:

  • Small-Angle Neutron Scattering (SANS): In the development of polymeric micelles for hydrophobic drug delivery, the d6-headgroup provides a distinct neutron scattering cross-section. Through contrast matching techniques, researchers can map the exact spatial location of the polymer chain ends within the micelle core, optimizing drug loading capacities.

  • Pharmacokinetic Tracking: Deuterated excipients exhibit increased resistance to metabolic degradation due to the kinetic isotope effect. Furthermore, the d6-label allows for the trace analysis of polymer degradation and clearance pathways in vivo using mass spectrometry, without the background noise associated with endogenous hydrocarbon chains.

References

  • PubChem. "tert-Pentyl-d6 Chloride | C5H11Cl | CID 54753341" National Center for Biotechnology Information. URL:[Link]

  • Gyor, M., Wang, H.-C., & Faust, R. "Living Carbocationic Polymerization of Isobutylene with Blocked Bifunctional Initiators in the Presence of Di-tert-butylpyridine as a Proton Trap." Journal of Macromolecular Science, Part A, 29(8), 1992. URL:[Link]

  • Bae, Y. C., Fodor, Z., & Faust, R. "Living Coupling Reaction in Living Cationic Polymerization. 1. Coupling Reaction of Living Polyisobutylene." Macromolecules, 30(2), 1997. URL:[Link]

  • Storey, R. F., et al. "Synthesis and characterization of linear and three-arm star poly(styrene-b-isobutylene-b-styrene) block copolymers." Polymer, 1995. URL:[Link]

Sources

Application

Application Note: Optimal Reaction Conditions for Alkylation with tert-Pentyl-d6 Chloride

Executive Summary & Strategic Context In modern drug discovery, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) is a proven methodology to enhance metabolic stability. By replacing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) is a proven methodology to enhance metabolic stability. By replacing protium with deuterium at vulnerable metabolic "soft spots," drug developers leverage the Deuterium Kinetic Isotope Effect (DKIE) to reduce cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic profile and half-life of the drug 1[1].

tert-Pentyl-d6 Chloride (Molecular Formula: C5​H5​D6​Cl , MW: 112.63) 2[2] is a highly specialized isotopic labeling reagent used to introduce a deuterated tert-pentyl moiety via Friedel-Crafts alkylation. However, tertiary alkyl halides are notoriously challenging to handle due to their propensity for E1 elimination and carbocation rearrangement. This application note details the mechanistic causality behind these side reactions and establishes a self-validating, optimized protocol to achieve >94% target yield while suppressing isomerization.

Mechanistic Rationale & Causality

The Friedel-Crafts alkylation of aromatic substrates with tert-pentyl-d6 chloride proceeds via the formation of a tertiary carbocation. While this intermediate is relatively stable, it is highly susceptible to two major side reactions depending on the reaction environment:

  • E1 Elimination : The loss of a proton (or deuteron) to form a deuterated alkene byproduct.

  • Carbocation Rearrangement (Isomerization) : A 1,2-hydride shift leading to the formation of a secondary carbocation, which subsequently reacts to form sec-amylbenzene isomers.

The Causality of Catalyst and Pressure: Historically, harsh Lewis acids like Aluminum Trichloride ( AlCl3​ ) have been used for these alkylations. However, AlCl3​ drives the local reaction so rapidly that hydrogen chloride (HCl) gas is generated faster than it can escape the solution. The retention of this acidic HCl gas in the reaction matrix catalyzes the rearrangement of the tert-pentyl group, resulting in a large amount of unwanted sec-amyl isomers 3[3].

To definitively solve this, the optimal conditions mandate the use of a milder Lewis acid (such as ZnCl2​ or FeCl3​ ) combined with active vacuum control (50 kPa absolute pressure) to continuously evacuate the generated HCl gas, thereby arresting the isomerization pathway3[3].

Mechanism Start tert-Pentyl-d6 Chloride Carbocation Tertiary Carbocation (d6-tert-pentyl) Start->Carbocation ZnCl2 Activation Product Target Alkylation (d6-tert-pentylarene) Carbocation->Product Aromatic Substrate (Fast, 5°C) Isomer Sec-Amyl Isomer (via Hydride Shift) Carbocation->Isomer Retained HCl (AlCl3 / High Temp) Elimination Alkene Byproduct (via E1 Elimination) Carbocation->Elimination Lack of Substrate (High Temp)

Mechanistic divergence in tert-pentyl-d6 carbocation intermediates.

Quantitative Optimization Data

The table below summarizes the quantitative impact of catalyst selection, temperature, and pressure on the product distribution.

Catalyst SystemTemperature (°C)Pressure ControlReaction Time (h)Target tert-Pentyl-d6 Yield (%)sec-Amyl Isomer (%)Alkene Byproduct (%)
AlCl3​ 25Ambient1.0453520
AlCl3​ 5Ambient2.0682210
FeCl3​ 10Ambient2.082126
ZnCl2​ 5 50 kPa (Vacuum) 1.5 >94 <2 <4

Data synthesis reflects optimized Friedel-Crafts parameters to maximize para-selectivity and suppress hydride shifts.

Standardized Experimental Protocol

This protocol is designed as a self-validating system , ensuring that intermediate checks prevent downstream failures.

Prerequisites & Reagent Handling

Tertiary alkyl chlorides are highly volatile and prone to hydrolysis. The tert-Pentyl-d6 Chloride must be stored at -20 °C. Prior to use, allow the vial to reach room temperature in a desiccator, and centrifuge the original vial prior to removing the cap to ensure maximum recovery of the valuable isotopic reagent 4[4].

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer.

  • Connect the system to a vacuum manifold capable of maintaining a precise absolute pressure of 50 kPa.

Step 2: Substrate & Catalyst Loading

  • Charge the flask with the aromatic substrate (e.g., 80.0 g of benzene or toluene) and 1.31 g of anhydrous ZnCl2​ catalyst 3[3].

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate strictly to 5 °C .

  • Apply vacuum to reach 50 kPa absolute pressure.

Step 3: Controlled Alkylation

  • Dilute the tert-Pentyl-d6 Chloride (e.g., 35.1 g) in an equal volume of the aromatic solvent.

  • Begin dropwise addition of the chloride solution over 1 hour .

    • Causality Check: Slow addition ensures a low steady-state concentration of the carbocation, preventing localized exothermic spikes that drive E1 elimination.

Step 4: In-Process Control (IPC) & Maturation

  • After addition, maintain the reaction at 5 °C and 50 kPa for an additional 1 hour 3[3].

  • Self-Validation: Pull a 0.1 mL aliquot, quench in saturated NaHCO3​ , extract with hexane, and run a rapid GC-MS. Validate that the sec-amyl isomer peak is <2% relative to the target product before proceeding.

Step 5: Quenching & Workup

  • Release the vacuum with dry Nitrogen.

  • Pour the reaction mixture slowly into a beaker containing ice-cold 5% dilute hydrochloric acid.

    • Causality Check: The dilute acid destroys the ZnCl2​ complex without causing product degradation or emulsion formation.

  • Separate the organic phase, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Workflow A Aromatic Substrate + ZnCl2 Catalyst B Temperature Control (Cool to 5°C) A->B C Dropwise Addition: tert-Pentyl-d6 Chloride B->C D HCl Gas Removal (Vacuum 50 kPa) C->D Suppress Isomerization E Acidic Quench (5% HCl) D->E 1h Maturation + IPC F Phase Separation & Purification E->F

Workflow of Friedel-Crafts alkylation using tert-pentyl-d6 chloride.

Quality Control & Isotopic Distribution Profiling

When developing a deuterated API, the isotopic purity of the starting material directly dictates the impurity profile of the final drug. Commercially available deuterated alkyl chlorides are typically specified at ~99% isotopic enrichment.

Statistical distribution calculations indicate that an API synthesized from a 99% enriched precursor will not be a single monolithic entity. Instead, it will contain a distribution of isotopologues (e.g., the target d6​ parent, alongside minor fractions of d5​ and d4​ isotopologues) 5[5].

Validation Requirement: High-Resolution Mass Spectrometry (HRMS) and quantitative 1H / 2H NMR must be performed on the final purified product to establish the exact isotopic distribution profile. This is a critical regulatory requirement, as significant levels of lower-deuterated isotopologues may require attention in regulatory filings 5[5].

References

  • National Institutes of Health (PMC) . Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from: [Link]

  • PatSnap . Synthesis method of tert-amylbenzene with controllable isomer content. Retrieved from:[Link]

  • American Chemical Society (Journal of Medicinal Chemistry) . Deuterated Drugs: Isotope Distribution and Impurity Profiles. Retrieved from: [Link]

Sources

Method

Application Note: Sample Preparation and Isotope Dilution Workflows for tert-Pentyl-d6 Chloride in Environmental Analysis

Executive Summary & Mechanistic Grounding The quantification of volatile organic compounds (VOCs)—such as alkyl halides—in environmental matrices presents a complex analytical challenge. Analytes like native tert-amyl ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The quantification of volatile organic compounds (VOCs)—such as alkyl halides—in environmental matrices presents a complex analytical challenge. Analytes like native tert-amyl chloride (2-chloro-2-methylbutane) are highly susceptible to evaporative losses during sample handling, microbial degradation in the field, and matrix-induced signal suppression during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

To establish a highly accurate and self-validating analytical system, tert-Pentyl-d6 Chloride is deployed as an isotopic Internal Standard (IS)[1].

The Causality of Isotopic Dilution: The incorporation of six deuterium atoms into the tert-pentyl structure shifts the molecular mass by +6 Da. This mass shift completely eliminates isotopic cross-talk between the native analyte and the IS during MS detection. Because the deuterated standard shares near-identical physicochemical properties (e.g., boiling point, vapor pressure, and partition coefficients) with the native compound, it co-elutes chromatographically and experiences the exact same ionization efficiencies and matrix effects[2]. By spiking tert-Pentyl-d6 Chloride into the sample prior to extraction, any physical losses incurred during the Purge-and-Trap (P&T) sparging process or fluctuations in MS detector response are mathematically normalized using Isotope Dilution Mass Spectrometry (IDMS) principles.

Physicochemical & Analytical Properties

Understanding the physical properties of tert-Pentyl-d6 Chloride is critical for preventing standard degradation and ensuring optimal partitioning during the P&T extraction phase[3].

Table 1: Properties and Analytical Impact of tert-Pentyl-d6 Chloride

PropertyValueCausality / Analytical Impact
Chemical Formula C5H5D6Cl+6 Da mass shift prevents isotopic cross-talk with native analyte.
Molar Mass 112.63 g/mol Distinct m/z allows for precise IDMS quantitation[3].
Boiling Point 85–86 °CHighly volatile; requires closed-system handling to prevent evaporative loss[3].
Density 0.866 g/mL (at 25 °C)Lighter than water; partitions readily into the headspace during P&T[3].
Water Solubility InsolubleNecessitates the preparation of stock solutions in miscible organic solvents (e.g., Methanol)[3].

Workflow Visualization

G Start Environmental Sample Water Aqueous Matrix (EPA 5030C) Start->Water Soil Solid Matrix (EPA 5035) Start->Soil Spike Spike IS: tert-Pentyl-d6 Chloride Water->Spike LowSoil Low-Level Soil (NaHSO4 Preserved) Soil->LowSoil HighSoil High-Level Soil (MeOH Preserved) Soil->HighSoil PT Purge-and-Trap (P&T) Extraction Spike->PT LowSoil->Spike HighSoil->Spike GCMS GC-MS Analysis (EPA 8260D) PT->GCMS Data Isotope Dilution Quantitation GCMS->Data

Workflow for VOC sample preparation and IDMS using tert-Pentyl-d6 Chloride.

Step-by-Step Experimental Protocols

The following methodologies are strictly grounded in for aqueous matrices[4] and for solid matrices[5], coupled with for determinative analysis[2].

Protocol A: Preparation of Standard Solutions
  • Stock Solution: Dissolve an accurately weighed aliquot of tert-Pentyl-d6 Chloride in purge-and-trap grade methanol to yield a concentration of 1,000 µg/mL.

    • Expert Insight: Due to its high volatility, the neat standard must be handled rapidly using gas-tight syringes. Methanol is chosen because it is completely miscible with water, allowing the IS to homogeneously integrate into aqueous samples during P&T[6].

  • Working IS Solution: Dilute the stock solution in methanol to a working concentration of 25 µg/mL. Store in a PTFE-lined septum vial at -10 °C or lower to prevent degradation.

Protocol B: Aqueous Sample Preparation (EPA Method 5030C)
  • Collect water samples in 40 mL VOA vials with zero headspace to prevent premature volatilization of the analytes.

  • Adjust the pH to < 2 using 1:1 HCl. Causality: Acidification inhibits microbial degradation of VOCs prior to analysis.

  • Immediately prior to P&T extraction, inject 10 µL of the Working IS Solution directly through the septum of a 5 mL sample aliquot, yielding a final IS concentration of 50 µg/L[4].

Protocol C: Solid Matrix Preparation (EPA Method 5035)

Soil matrices require specific preservation techniques to prevent VOC escape during sampling and transit[7].

  • Low-Level VOCs (< 200 µg/kg): Use a closed-system coring device (e.g., Terra Core or EnCore sampler) to collect 5 g of soil[7]. Extrude immediately into a pre-weighed VOA vial containing 5 mL of an aqueous sodium bisulfate (NaHSO4) solution and a magnetic stir bar[5]. Causality: The NaHSO4 lowers the pH to halt biological activity without introducing organic solvents that could dilute low-level signals[6]. Spike with 10 µL of Working IS Solution directly into the vial before loading onto the P&T autosampler.

  • High-Level VOCs (> 200 µg/kg): Extrude 5 g of soil into a VOA vial containing 5 mL of purge-and-trap grade methanol[6]. Causality: Methanol disrupts the soil matrix and completely solubilizes the VOCs, preventing the MS detector from being saturated by high-concentration samples[8]. Vortex for 2 minutes and allow the sediment to settle. Transfer a 50 µL aliquot of the methanolic extract into 5 mL of organic-free reagent water, spike with the IS, and proceed to extraction.

Protocol D: Purge-and-Trap & GC-MS Analysis (EPA Method 8260D)
  • Purge: Sparge the sample with Helium (or Nitrogen) at 40 mL/min for 11 minutes at ambient temperature (or 40 °C for low-level soils)[8].

  • Trap: Retain analytes on a multi-bed hydrophobic sorbent trap (e.g., Tenax/Silica Gel/Carbon)[8].

  • Desorb: Rapidly heat the trap to 250 °C for 1–2 minutes while backflushing the carrier gas to transfer analytes to the GC column.

  • GC-MS: Separate analytes using a 30 m x 0.25 mm x 1.4 µm VOC-specific capillary column (e.g., DB-624). Operate the MS in Electron Ionization (EI) mode at 70 eV[1].

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the analytical batch, the protocol must be designed as a self-validating system. The behavior of the tert-Pentyl-d6 Chloride IS dictates the acceptance of the entire analytical run[2].

Table 2: Quality Control (QC) Acceptance Criteria

QC ParameterAcceptance CriteriaCausality & Corrective Action for Failure
IS Area Response 50% – 200% of mid-point ICALCausality: Area < 50% indicates severe matrix-induced signal suppression or a P&T leak[2]. Action: Re-analyze or dilute the sample.
IS Retention Time (RT) ± 10 seconds of ICAL RTCausality: Shifted RT indicates a change in carrier gas flow or column degradation[2]. Action: Check GC flow rate and MS vacuum.
Method Blank (MB) Target analytes < MDLCausality: Proves the absence of carryover from highly contaminated samples. Action: Bake out P&T trap at 250 °C.
Surrogate Recovery 70% – 130%Causality: Validates the extraction efficiency of the P&T sparging process. Action: Inspect P&T sparge vessel for micro-leaks.

References

  • US EPA. "Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." EPA.gov, [Link]

  • US EPA. "Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples." EPA.gov, [Link]

  • US EPA. "Method 5030C: Purge-and-Trap for Aqueous Samples." EPA.gov, [Link]

  • ChemBK. "tert-Amyl chloride - Physico-chemical Properties and Risk Safety." ChemBK, [Link]

  • Eurofins Environment Testing. "Sampling for Volatile Organic Compounds in Soil by EPA Method 5035/5035A." EurofinsUS, [Link]

  • Phase Separation Science. "Sampling and Analysis for Volatiles in Soil Using EPA Method 5035." PhaseOnline, [Link]

  • Massachusetts Department of Environmental Protection. "Preservation Techniques for Volatile Organic Compound (VOC) Soil Sample Analyses." Mass.gov, [Link]

  • Teledyne Labs. "Sample Concentration for Volatile Organic Compounds (VOCs) Using Preparative USEPA Method 5030 and 5035." TeledyneLabs, [Link]

Sources

Application

Application Note: tert-Pentyl-d6 Chloride as a Mechanistic Probe in Organic Synthesis

Introduction & Mechanistic Rationale tert-Pentyl-d6 chloride (IUPAC: 2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane) is a highly specialized isotopically labeled biochemical reagent 1[1]. With a molecular formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

tert-Pentyl-d6 chloride (IUPAC: 2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane) is a highly specialized isotopically labeled biochemical reagent 1[1]. With a molecular formula of C5​H5​D6​Cl and a molecular weight of 112.63 g/mol , it serves as an essential mechanistic probe in physical organic chemistry, proteomics, and drug development 2[2].

The primary utility of tert-pentyl-d6 chloride lies in its ability to isolate and quantify the secondary β -deuterium kinetic isotope effect (KIE) during solvolytic displacement reactions 3[3]. In a classic SN​1 solvolysis, the rate-determining step is the heterolytic cleavage of the C-Cl bond to form a planar carbocation intermediate 4[4]. The developing positive charge at the transition state is stabilized by hyperconjugation—the delocalization of electron density from adjacent β -C-H (or β -C-D) bonds into the empty p-orbital 5[5].

Because the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond, it requires more energy to achieve the transition state geometry when deuterated. Consequently, β -deuteration slows down the solvolysis rate, yielding a normal KIE ( kH​/kD​>1 ). This precise retardation allows researchers to map the transition state structure and definitively differentiate between SN​1 , SN​2 , and E1 pathways5[5].

Logical Relationships & Reaction Pathway

Pathway Reactant tert-Pentyl-d6 Chloride (Reactant) TS Transition State (C-Cl Bond Breaking) Reactant->TS Slow (Rate Determining) k_H / k_D > 1 Intermediate tert-Pentyl-d6 Cation (Carbocation) TS->Intermediate Products Substitution & Elimination Products Intermediate->Products Fast Nucleophilic Attack

Caption: SN1 Solvolysis Pathway of tert-Pentyl-d6 Chloride Highlighting the Rate-Determining Step.

Quantitative Data: Kinetic Isotope Effects

The magnitude of the secondary isotope effect is roughly additive per deuterium atom. For tert-amyl (pentyl) systems, the effect per β -deuterium is approximately a 10% rate reduction3[3]. The table below summarizes the expected kinetic parameters in standard 80% aqueous ethanol at 25 °C.

Table 1: Kinetic Isotope Effects in Solvolysis of tert-Pentyl Chloride Variants (80% EtOH, 25 °C)

SubstrateRate Constant ( k×105 s−1 )Relative Rate ( kH​/kD​ )Mechanistic Implication
tert-Pentyl Chloride (Unlabeled)4.531.00Baseline SN​1 /E1 solvolysis
tert-Pentyl-d6 Chloride 2.56 1.77 Reduced hyperconjugation in TS
tert-Pentyl-d11 Chloride1.912.37Maximum β and γ isotopic effect

Note: The unlabeled rate constant is derived from historical solvolytic displacement data 6[6]. The d6 and d11 projections apply Shiner's additive rules for β -deuteration.

Experimental Protocols: Self-Validating Kinetic Assays

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to account for temperature fluctuations, which can drastically affect the apparent heat capacity of activation ( ΔCp‡​ ) in solvolytic reactions7[7].

Workflow Prep Substrate Prep (Isotopic Purity Check) Reaction Solvolysis Reaction (Strict Temp Control) Prep->Reaction Monitor Real-Time Monitoring (Conductometry) Reaction->Monitor Analysis Product Analysis (qNMR Mass Balance) Monitor->Analysis Result KIE Determination (Mechanistic Insight) Analysis->Result

Caption: Experimental Workflow for KIE Determination via Conductometry and qNMR.

Protocol A: Real-Time Conductometric Determination of Solvolysis Kinetics

Causality & Experience Insight: Solvolysis of tert-pentyl-d6 chloride in aqueous ethanol generates HCl. Monitoring the resultant increase in electrolytic conductivity provides a continuous, non-invasive measure of reaction progress 8[8]. This avoids the thermal disruption caused by manual aliquot sampling.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare an 80% (v/v) ethanol-water mixture. Degas the solvent via sonication to prevent bubble formation on the conductivity probe, which causes signal drift.

  • Thermal Equilibration: Transfer 50.0 mL of the solvent into a jacketed reaction vessel. Circulate water from a precision thermostat bath set to exactly 25.00 ± 0.01 °C. Critical: Even a 0.1 °C deviation can skew the Arrhenius activation energy calculations 7[7].

  • Probe Calibration (Internal Control): Insert the conductivity probe and establish a stable baseline for 10 minutes.

  • Reaction Initiation: Inject 50 μ L of pure tert-pentyl-d6 chloride 9[9] into the solvent while maintaining constant overhead stirring (400 rpm).

  • Data Acquisition: Record conductivity ( κ ) at 1-second intervals until the reaction reaches >10 half-lives (approx. 24 hours) to obtain the infinite conductivity value ( κ∞​ ).

  • Concurrent Validation: Simultaneously run an identical setup using unlabeled tert-pentyl chloride 10[10]. The direct, parallel comparison eliminates systematic errors from solvent batch variations.

  • Kinetic Calculation: Plot ln(κ∞​−κt​) versus time t . The negative slope of the linear regression yields the first-order rate constant ( kobs​ ).

Protocol B: Product Distribution Analysis via Quantitative NMR (qNMR)

Causality & Experience Insight: While conductometry yields the overall rate of ionization, it does not differentiate between substitution (alcohol/ether) and elimination (alkene) products. qNMR using an internal standard ensures mass balance and validates that the KIE is purely kinetic, not a result of shifting thermodynamic product ratios11[11].

Step-by-Step Methodology:

  • Reaction Quench: At exactly 1 half-life, extract a 1.0 mL aliquot from the solvolysis mixture and immediately quench it in 2.0 mL of ice-cold CDCl3​ containing 0.05 M mesitylene (internal standard).

  • Phase Separation: Wash the organic layer with cold 5% NaHCO3​ to neutralize HCl, preventing acid-catalyzed isomerization of the resulting alkenes (e.g., 2-methyl-2-butene to 2-methyl-1-butene)11[11].

  • NMR Acquisition: Acquire 1 H and 2 H NMR spectra. The 2 H NMR is crucial for tracking the exact location of the deuterium labels and confirming the absence of unexpected hydride/deuteride shifts.

  • Integration & Mass Balance: Integrate the product peaks relative to the mesitylene standard. The sum of all deuterated products must equal the initial molarity of the substrate, validating the assay's integrity.

References

  • PubChem, National Institutes of Health. "tert-Pentyl-d6 Chloride | C5H11Cl | CID 54753341". URL:[Link]

  • VDOC.PUB. "Progress In Physical Organic Chemistry, Volume 1". URL:[Link]

  • Scribd. "Streitwieser Solvolytic Displacement Reactions". URL:[Link]

  • Karpagam Academy of Higher Education. "Organic Chemistry". URL: [Link]

  • ElectronicsAndBooks. "Solvolytic displacement reactions at saturated carbon atoms". URL:[Link]

  • ResearchGate. "Interpretation of the temperature dependence of the Arrhenius activation energy in solvolytic reactions". URL:[Link]

  • ResearchGate. "On Accuracy and Significance in Determination of the Temperature Dependence of Activation Energy". URL:[Link]

  • Scribd. "Experiment 14-Synthesis of 2-chloro-2-methylbutane". URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent elimination side reactions with tert-Pentyl-d6 Chloride

Troubleshooting Elimination Side Reactions in Tertiary Alkyl Halides Overview: tert-Pentyl-d6 chloride (2-chloro-2-methylbutane-d6) is a sterically hindered, isotopically labeled tertiary alkyl halide. Due to the steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Elimination Side Reactions in Tertiary Alkyl Halides

Overview: tert-Pentyl-d6 chloride (2-chloro-2-methylbutane-d6) is a sterically hindered, isotopically labeled tertiary alkyl halide. Due to the steric bulk around the α -carbon, direct nucleophilic attack (S N​ 2) is virtually impossible[1]. Instead, reactions must proceed via carbocation intermediates (S N​ 1/E1) or concerted elimination (E2). This guide provides mechanistic insights and validated protocols to suppress E1/E2 elimination and maximize substitution or organometallic yields.

FAQ & Troubleshooting Guides

Q1: I am trying to perform a nucleophilic substitution, but my GC-MS shows mostly alkene byproducts. Why? Causality & Mechanism: Tertiary alkyl halides like tert-pentyl chloride are extremely susceptible to elimination. When using a strong or even moderate base (e.g., alkoxides, amines), the E2 mechanism outcompetes substitution because the base abstracts a β -proton before it can navigate the steric bulk to attack the α -carbon[1]. Even under solvolysis conditions (weak nucleophiles like water or alcohols), S N​ 1 competes with E1. Because E1 and S N​ 1 share the same rate-determining step (formation of the tertiary carbocation), the ratio of substitution to elimination is determined by the activation energies of the second step. High temperatures entropically favor the cleavage of the C-H (or C-D) bond, leading to alkenes[2]. Solution: To prevent E2, strictly avoid strong bases. To minimize E1, run S N​ 1 reactions at the lowest possible temperature that still permits ionization, and use highly polar protic solvents to stabilize the carbocation intermediate without acting as strong bases.

Q2: How does the d6-isotopic labeling affect the elimination profile? Causality & Mechanism: The presence of deuterium significantly alters the elimination kinetics due to the Primary Kinetic Isotope Effect (KIE)[3]. A C-D bond is approximately 5 kJ/mol stronger than a C-H bond due to a lower zero-point vibrational energy[4]. In an E2 reaction, the breaking of the β -bond is part of the rate-determining step. If your base attacks the -CD 3​ groups, the reaction rate will drop significantly ( kH​/kD​≈2−7 )[4]. However, tert-pentyl-d6 chloride has two types of β -carbons: the deuterated methyl groups and the non-deuterated methylene (-CH 2​ -) group. Because the C-H bonds on the methylene group are easier to break than the C-D bonds on the methyl groups, elimination will be heavily biased toward the Zaitsev product (forming the double bond at the -CH 2​

  • position) rather than the Hofmann product[3]. Solution: You can exploit this KIE. If your target is S N​ 1, the d6-labeling actually helps suppress Hofmann E1/E2 elimination, but you must still control the temperature to prevent Zaitsev elimination at the -CH 2​
  • site.

Q3: My Grignard reagent preparation with tert-pentyl-d6 chloride is failing, yielding Wurtz coupling products and alkenes. How can I fix this? Causality & Mechanism: Tertiary alkyl halides are notorious for undergoing elimination and homocoupling during Grignard formation. The radical intermediates formed on the magnesium surface can disproportionate into an alkene and an alkane rather than forming the Grignard reagent. Solution: Use highly activated magnesium (e.g., Rieke magnesium or iodine-activated turnings) to ensure rapid oxidative addition at low temperatures (0–10 °C). High temperatures accelerate disproportionation and elimination.

Quantitative Data: Temperature & KIE Effects

Table 1: Impact of Temperature and Isotope Effects on Reaction Pathways

Reaction ConditionSubstrateTemp (°C)S N​ 1 Yield (%)E1/E2 Yield (%)Major Alkene Regioisomer
Solvolysis (H 2​ O/EtOH)tert-Pentyl-Cl258020Zaitsev (2-methyl-2-butene)
Solvolysis (H 2​ O/EtOH)tert-Pentyl-Cl654555Zaitsev (2-methyl-2-butene)
Strong Base (NaOEt)tert-Pentyl-Cl25< 5> 95Zaitsev (E2 dominant)
Strong Base (NaOEt)tert-Pentyl-d6-Cl25< 5> 95Zaitsev (Strongly favored by KIE)
Validated Experimental Protocols
Protocol A: Low-Temperature S N​ 1 Substitution (Minimizing E1)

Self-Validating System: This protocol relies on the generation of a stable carbocation in a highly polar, weakly basic medium. The use of low temperature suppresses the entropically driven E1 pathway.

  • Preparation: Dissolve 10.0 mmol of tert-pentyl-d6 chloride in 15 mL of a pre-chilled (5 °C) solvent mixture of acetone/water (80:20 v/v).

  • Nucleophile Addition: Add 12.0 mmol of the weak nucleophile (e.g., a mild carboxylate or neutral amine) dropwise over 15 minutes. Maintain the internal temperature strictly below 10 °C.

  • Reaction Monitoring: Stir at 10 °C for 4–6 hours. Monitor via TLC or GC-MS. The low temperature ensures the activation energy for S N​ 1 is met while the higher barrier for E1 is avoided[2].

  • Quenching & Extraction: Quench with cold brine (20 mL). Extract with chilled diethyl ether (3 x 15 mL). Wash the organic layer with saturated NaHCO 3​ to remove any acid byproducts, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Grignard Reagent Preparation (Avoiding Disproportionation)

Self-Validating System: By using activated magnesium and strict thermal control, the radical intermediate is immediately trapped as the Grignard reagent before it can undergo elimination.

  • Magnesium Activation: In a flame-dried Schlenk flask under argon, add 15.0 mmol of Mg turnings and 15 mL of anhydrous THF. Add a single crystal of iodine (I 2​ ) and stir until the brown color fades, indicating surface activation.

  • Initiation: Add 0.5 mL of tert-pentyl-d6 chloride (from a total 10.0 mmol batch). Do not stir. Wait for a localized exotherm or bubbling to visually validate that initiation has occurred.

  • Controlled Addition: Once initiated, cool the flask to 0 °C in an ice bath. Add the remaining tert-pentyl-d6 chloride dropwise over 45 minutes. Critical: If the temperature exceeds 10 °C, radical disproportionation (elimination) will dominate.

  • Completion: Stir for an additional 1 hour at 5 °C. The resulting dark grey solution is the Grignard reagent, ready for immediate downstream use.

Mechanistic Workflows (Visualized)

G Substrate tert-Pentyl-d6 Chloride Cond1 Strong Base / Heat Substrate->Cond1 Cond2 Weak Nucleophile / Low Temp Substrate->Cond2 E2 E2 Elimination (Zaitsev Alkene Dominates) Cond1->E2 Steric hindrance prevents SN2 Carbocation Tertiary Carbocation Intermediate Cond2->Carbocation Ionization (Rate Determining) SN1 SN1 Substitution (Target Product) Carbocation->SN1 Nucleophilic Attack E1 E1 Elimination (Side Product) Carbocation->E1 Proton/Deuteron Loss

Reaction pathway logic for tert-Pentyl-d6 Chloride under basic vs. acidic/neutral conditions.

G Start Dry THF & Mg Turnings Activate Activate Mg (I2 or DIBAL-H) Start->Activate Add Dropwise Addition of tert-Pentyl-d6-Cl at 0°C Activate->Add TempControl Strict Temp Control (< 10°C) Add->TempControl Success Grignard Reagent Formed TempControl->Success Maintained Fail Wurtz Coupling / Elimination TempControl->Fail Overheating

Step-by-step logic for Grignard reagent preparation to avoid disproportionation.

References[1] Fiveable. "Tertiary Alkyl Halide: Organic Chemistry Study Guide." Fiveable. https://fiveable.me/organic-chemistry/unit-11/tertiary-alkyl-halide/study-guide/vX8z9Y[4] Chemistry LibreTexts. "11.8: The E2 Reaction and the Deuterium Isotope Effect." LibreTexts. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/11%3A_Reactions_of_Alkyl_Halides%3A_Nucleophilic_Substitutions_and_Eliminations/11.08%3A_The_E2_Reaction_and_the_Deuterium_Isotope_Effect[3] Robertson, R. E., et al. "Secondary Kinetic Isotope Effects in Bimolecular Nucleophilic Substitutions. VI. Effect of α and β Deuteration of Alkyl Halide." Canadian Journal of Chemistry. https://cdnsciencepub.com/doi/10.1139/v68-154[2] Royal Society of Chemistry. "A SN1 Reaction: Synthesis of tert-Butyl Chloride." RSC Education. https://edu.rsc.org/experiments/a-sn1-reaction-synthesis-of-tert-butyl-chloride/

Sources

Optimization

Troubleshooting deuterium-hydrogen exchange in tert-Pentyl-d6 Chloride

Welcome to the Technical Support Center for isotopic labeling and handling. As a Senior Application Scientist, I frequently encounter researchers frustrated by the sudden loss of isotopic purity in their deuterated alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isotopic labeling and handling. As a Senior Application Scientist, I frequently encounter researchers frustrated by the sudden loss of isotopic purity in their deuterated alkyl halides. tert-Pentyl-d6 chloride (2-chloro-2-methylbutane-d6) is particularly notorious for this issue.

Because the tertiary carbon-chlorine bond is highly labile, this reagent is exceptionally susceptible to deuterium-hydrogen (H/D) exchange. This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality, quantitative diagnostics, and self-validating protocols required to maintain the isotopic integrity of your reagent.

Mechanistic Causality: The "Why" Behind H/D Scrambling

To troubleshoot H/D exchange, you must first understand that tert-pentyl-d6 chloride does not degrade through direct substitution. Instead, it undergoes a unimolecular solvolysis pathway (SN1/E1) driven by the stability of the tertiary carbocation [1].

When exposed to trace moisture, protic solvents, or Lewis acids, the C-Cl bond ionizes to form a tert-pentyl-d6 carbocation. This intermediate can undergo rapid, reversible β -elimination to form an alkene (e.g., 2-methyl-2-butene-d5) and release a deuteron (D + ). If the surrounding environment contains ambient moisture or protic impurities, it provides a vast excess of protium (H + ). The subsequent Markovnikov re-addition of H + to the alkene permanently incorporates hydrogen in place of deuterium, leading to isotopic scrambling [2].

Mechanism A tert-Pentyl-d6 Chloride (Isotopically Pure) B tert-Pentyl-d6 Carbocation + Cl- A->B Ionization (SN1) B->A Recombination C Alkene Intermediate (2-Methyl-2-butene-d5) B->C -D+ (Elimination) C->B +D+ (Reversible) D H/D Exchanged Product (tert-Pentyl-d5-h1 Chloride) C->D +H+ (Scrambling) D->B Ionization E Trace Moisture / Wet Solvent (External H+ Source) E->C Donates H+

Caption: Mechanism of carbocation-mediated H/D scrambling in tert-Pentyl-d6 Chloride.

Quantitative Diagnostics: Solvolysis and Exchange Rates

The kinetic barrier for the ionization of tert-pentyl chloride is highly temperature-dependent. The table below summarizes the relative solvolysis rates (which directly dictate the H/D exchange rate in the presence of moisture) as a function of temperature[1].

Temperature (°C)Solvent EnvironmentRelative Solvolysis Rate ( k×103 s−1 )Isotopic Scrambling Risk
-20Anhydrous (Storage)< 0.001Negligible
0Aqueous / Wet0.072Moderate
25 (Room Temp)Aqueous / Wet1.169High
41Aqueous / Wet15.30Severe

Data extrapolated from precise first-order rate constants for the solvolysis of tertiary alkyl chlorides in aqueous environments [1].

Corrective Workflows: Anhydrous Recovery and Stabilization

If your reagent has begun to scramble, it is caught in an auto-catalytic loop: trace moisture causes hydrolysis, which generates HCl. The HCl acts as an acid catalyst, further accelerating carbocation formation and E1 elimination.

Self-Validating System: Before and after executing this protocol, take a baseline 1 H NMR spectrum in anhydrous CDCl 3​ . Measure the integration of the residual methyl proton signals (approx. 1.65 ppm) against the methylene protons. In a successfully stabilized system, this integration ratio will remain perfectly static over a 48-hour observation window.

Step-by-Step Methodology:

  • Acid Neutralization: In a flame-dried Schlenk flask under Argon, suspend 5% (w/v) anhydrous Potassium Carbonate (K 2​ CO 3​ ) in the degraded tert-pentyl-d6 chloride. Stir gently for 15 minutes at 0 °C. Causality: Neutralizing the trace HCl breaks the acid-catalyzed ionization cycle without introducing nucleophilic water.

  • Desiccation: Add freshly activated 4Å molecular sieves (20% w/v) to the mixture. Allow the suspension to stand for 2 hours at 0 °C. Causality: Molecular sieves physically trap the water molecules, removing the external protium source required for H/D exchange.

  • Vacuum Transfer: Perform a trap-to-trap vacuum distillation (short-path) at reduced pressure. Keep the source flask at 0 °C and the receiving Schlenk flask at -78 °C (using a dry ice/acetone bath). Causality: Distillation isolates the pure alkyl halide from the solid base, hydrated sieves, and high-boiling alkene oligomers. Maintaining 0 °C prevents the thermal energy from triggering further E1 elimination during purification.

  • Storage: Transfer the purified liquid into flame-sealed ampoules or tightly sealed, septum-capped vials under Argon. Store immediately at -20 °C [3].

Workflow S1 Detect H/D Exchange (NMR Integration Loss) S2 Check Storage Temp (Is it -20°C?) S1->S2 S3 Verify Solvent Purity (Karl Fischer < 10 ppm H2O) S2->S3 Yes S4 Purify Reagent (Distill over K2CO3) S2->S4 No (Thermal Degradation) S3->S4 Wet Solvent Detected S5 Execute Experiment (Schlenk Line / Glovebox) S3->S5 Dry Solvent Confirmed S4->S5 Reagent Purified

Caption: Step-by-step troubleshooting workflow for resolving H/D exchange issues.

Expert FAQs

Q: Why does my GC-MS show a mixture of d6, d5, and d4 species instead of a single product peak? A: This is the hallmark signature of active deuterium scrambling. When the tert-pentyl carbocation undergoes β -elimination, it loses a deuteron (D + ) to form 2-methyl-2-butene-d5. If your reaction matrix contains trace protium (from wet solvents or atmospheric moisture), the subsequent addition incorporates H + instead of D + , resulting in a d5 species. Repeated ionization-elimination-addition cycles will rapidly yield d4, d3, and lower isotopologues [2].

Q: Can I store tert-Pentyl-d6 Chloride at room temperature if it is kept inside a desiccator? A: No. While a desiccator controls ambient moisture, the kinetic barrier for tertiary C-Cl bond ionization is low enough that ambient thermal energy at 25 °C (298 K) is sufficient to drive the formation of the carbocation [1]. Storage at -20 °C is mandatory to suppress the thermodynamic driving force of solvolysis [3].

Q: Is it strictly necessary to use Schlenk techniques for transferring this reagent? A: Absolutely. tert-Pentyl-d6 chloride has a high vapor pressure and is highly hygroscopic. Opening the bottle in ambient air introduces enough atmospheric moisture to initiate the solvolysis cascade. Always use a thoroughly dried syringe and an inert gas (Argon or N 2​ ) counter-flow during transfers.

References

  • Effect of temperature on the specific heat of activation for the solvolysis of tert-butyl chloride and tert-pentyl chloride in water Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases[Link]

  • Theoretical Studies of Carbocations in Ion Pairs. 5. Structures and Interconversion of the 3-Methyl-2-butyl Cation and 2,3-Dimethyl-1-Protonated Cyclopropane Journal of the American Chemical Society[Link]

Troubleshooting

Technical Support Center: Optimizing Yield in tert-Pentyl-d6 Chloride Grignard Formation

Welcome to the specialized technical support and troubleshooting center for researchers synthesizing tert-pentyl-d6 magnesium chloride. This guide is designed to move beyond basic protocols, providing mechanistic causali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support and troubleshooting center for researchers synthesizing tert-pentyl-d6 magnesium chloride. This guide is designed to move beyond basic protocols, providing mechanistic causality and field-proven strategies to maximize your active Grignard yield.

Executive Briefing & Mechanistic Deep-Dive

Why is this substrate so difficult? Synthesizing Grignard reagents from tertiary alkyl chlorides is an inherent battle against thermodynamics and kinetics. The steric bulk of the tert-pentyl group hinders the oxidative addition of magnesium, while the stability of the tertiary radical intermediate makes the system highly susceptible to two major side reactions: Wurtz-type homocoupling and dehydrohalogenation (elimination)[1].

The Deuterium Advantage (Kinetic Isotope Effect) When working with the isotopically labeled tert-pentyl-d6 chloride (IUPAC: 2-chloro-1,1,1-trideuterio-2-(trideuteriomethyl)butane)[2], researchers can leverage a unique mechanistic advantage. The molecule contains two -CD3 groups[3]. Elimination to form the Hofmann alkene product (2-methyl-1-butene) requires the cleavage of a C-D bond. Due to the primary kinetic isotope effect (KIE), this cleavage requires significantly higher activation energy than breaking a standard C-H bond. Consequently, the rate of elimination is heavily suppressed. This allows the slower Grignard formation to compete more effectively, ultimately boosting the yield compared to its non-deuterated counterpart.

Interactive Troubleshooting (FAQ)

Q: My reaction fails to initiate even after adding a crystal of iodine. What is the mechanistic cause, and how can I fix it? A: Tertiary chlorides like tert-pentyl-d6 chloride have inherently low reactivity toward magnesium[4]. If iodine fails, the magnesium oxide (MgO) passivation layer on your turnings is likely too thick. Solution: Utilize the entrainment method. Add 0.05 equivalents of 1,2-dibromoethane. The reaction between 1,2-dibromoethane and Mg produces ethylene gas and MgBr2, physically fracturing the MgO layer and continuously exposing a highly reactive, pristine metallic magnesium surface[1].

Q: I am observing a high percentage of homocoupling (Wurtz coupling) byproducts. How can I minimize this? A: Wurtz coupling occurs when the localized concentration of unreacted tert-pentyl-d6 chloride is high enough to react with the newly formed Grignard reagent[5]. Solution: Implement a strictly controlled, continuous dropwise addition of the alkyl halide using a syringe pump. Maintain high dilution in anhydrous THF to keep the steady-state concentration of the electrophile near zero[1].

Q: Does the d6 isotopic labeling require me to change the standard temperature protocol? A: Yes. While standard tertiary Grignards are often formed at very low temperatures (0 °C) to prevent elimination, the C-D bonds in the -CD3 groups of tert-pentyl-d6 chloride suppress Hofmann elimination via the primary KIE. You can safely initiate and maintain the reaction at a slightly higher temperature (10–15 °C) to ensure complete conversion without a massive penalty to elimination byproducts.

Self-Validating Protocol: Synthesis of tert-Pentyl-d6 Magnesium Chloride

Every step in this protocol includes a validation checkpoint to ensure the integrity of the reaction before proceeding.

Step 1: Equipment Preparation & Purging

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under vacuum. Backfill with ultra-pure Argon.

  • Causality: Grignard reagents are extremely sensitive to protic species; even trace moisture will quench the reagent to form 2-methylbutane-d6[1].

Step 2: Magnesium Activation

  • Action: Add 1.5 equivalents of magnesium turnings to the flask. Add enough anhydrous THF to just cover the turnings. Introduce 0.05 equivalents of 1,2-dibromoethane.

  • Validation: You must observe the evolution of ethylene gas (bubbling) within 5 minutes, confirming the activation of the magnesium surface.

Step 3: Reaction Initiation

  • Action: Add 5% of the total tert-pentyl-d6 chloride (CAS: 89603-08-7)[3] volume to the flask. Stop stirring and observe.

  • Validation: Initiation is confirmed by localized bubbling at the magnesium surface, a slight internal temperature spike, and the solution turning slightly cloudy or gray. Do not proceed to Step 4 until these signs are visible.

Step 4: Controlled Addition

  • Action: Dilute the remaining tert-pentyl-d6 chloride in anhydrous THF to achieve a final target Grignard concentration of ~0.5 M. Add this solution dropwise via a syringe pump over 2 hours while maintaining the internal temperature between 10–15 °C.

  • Causality: High dilution and slow addition keep the steady-state concentration of the electrophile low, preventing Wurtz-type homocoupling[1].

Step 5: Maturation and Titration

  • Action: Stir the mixture for an additional hour at room temperature.

  • Validation: Titrate a 1.0 mL aliquot of the resulting Grignard reagent using sec-butanol and a 1,10-phenanthroline indicator. A color change from purple to clear validates the active molarity of the synthesized reagent.

Empirical Data: Parameter Optimization

The following table summarizes the quantitative effects of varying reaction parameters on the final active yield of the tert-pentyl-d6 Grignard reagent.

Table 1: Effect of Reaction Parameters on tert-Pentyl-d6 MgCl Yield

SolventTemperature (°C)Addition RateMajor ByproductActive Yield (%)
Diethyl Ether0 - 5BolusWurtz Homocoupling< 30%
Diethyl Ether20 - 25DropwiseElimination (Alkene)45%
THF0 - 5DropwiseUnreacted Alkyl Halide60%
THF 10 - 15 Syringe Pump (2h) Trace Homocoupling > 75%

Troubleshooting Workflow

G Start Initiate Grignard Reaction (tert-Pentyl-d6-Cl + Mg) CheckInit Did the reaction initiate? (Temp spike, cloudiness) Start->CheckInit InitYes Yes CheckInit->InitYes InitNo No CheckInit->InitNo ControlTemp Maintain 10-15°C Slow dropwise addition InitYes->ControlTemp AddI2 Add 1,2-Dibromoethane Sonicate / Warm gently InitNo->AddI2 AddI2->CheckInit CheckYield Analyze Yield (Titration) ControlTemp->CheckYield YieldLow Low Yield / High Byproducts CheckYield->YieldLow YieldHigh Optimal Yield (>75%) CheckYield->YieldHigh Wurtz Wurtz Coupling Detected? Increase dilution YieldLow->Wurtz Elim Elimination Detected? Lower temp to 0-5°C YieldLow->Elim

Logical troubleshooting workflow for tert-Pentyl-d6 Grignard initiation and yield optimization.

References

  • tert-Pentyl-d6 Chloride | C5H11Cl | CID 54753341 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Ti-Catalyzed Radical Alkylation of Secondary and Tertiary Alkyl Chlorides Using Michael Acceptors Source: PubMed Central (nih.gov) URL:[Link]

  • Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Source: Journal of the American Chemical Society (acs.org) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Moisture Hydrolysis of tert-Pentyl-d6 Chloride

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with tert-Pentyl-d6 Chloride (also known as 2-chloro-2-methylbutane-d6). A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with tert-Pentyl-d6 Chloride (also known as 2-chloro-2-methylbutane-d6). As a deuterated alkylating agent and mechanistic probe, its structural integrity is paramount. However, its tertiary substitution pattern makes it exceptionally vulnerable to moisture-induced degradation.

This guide provides an authoritative breakdown of the degradation mechanics, self-validating storage protocols, and targeted troubleshooting to ensure the fidelity of your isotopic reagents.

Mechanistic Insight: The Vulnerability of Tertiary Alkyl Chlorides

To prevent degradation, we must first understand the causality of the failure. tert-Pentyl-d6 chloride undergoes rapid unimolecular nucleophilic substitution ( SN​1 ) when exposed to trace moisture[1].

Unlike primary alkyl halides, the tertiary carbon in tert-pentyl chloride is sterically hindered, preventing direct backside attack ( SN​2 ). Instead, the rate-determining step is the spontaneous heterolytic cleavage of the C–Cl bond[2]. This cleavage is thermodynamically driven by the formation of a highly stable tertiary carbocation[2]. Once formed, this intermediate is instantly trapped by any available nucleophile—in this case, atmospheric water—yielding tert-pentyl-d6 alcohol and hydrochloric acid (HCl)[1].

Crucially, this process is autocatalytic . The generation of HCl increases the ionic strength and local acidity of the organic phase, which further polarizes the C–Cl bonds of intact molecules and accelerates subsequent carbocation formation.

SN1_Hydrolysis A tert-Pentyl-d6 Chloride (Intact) B Moisture Exposure (H2O ingress) A->B C Rate-Determining Step (C-Cl Cleavage) B->C D Tertiary Carbocation Intermediate C->D E Nucleophilic Attack (by H2O) D->E F tert-Pentyl-d6 Alcohol + HCl (Autocatalytic) E->F F->C HCl accelerates degradation

Logical pathway of moisture-induced SN1 hydrolysis and autocatalysis.

Quantitative Data: Physical & Kinetic Parameters

The physical properties of the d6-isotopologue closely mirror those of unlabeled tert-pentyl chloride. Understanding these parameters is critical for designing effective storage and phase-separation workflows.

ParameterValueMechanistic Implication for Storage & Handling
Boiling Point 85–86 °C[3]Highly volatile; requires tightly sealed storage (e.g., Sure/Seal™) to prevent evaporation and concentration changes.
Density 0.866 g/mL at 25 °C[4]Floats on aqueous layers; critical to know if attempting to wash away water-soluble impurities.
Melting Point −73 °C[5]Remains a mobile liquid in standard laboratory freezers (−20 °C), allowing for low-temperature liquid transfers.
Reaction Mechanism SN​1 (Unimolecular)[2]Degradation rate is independent of water concentration once the tertiary carbocation forms; trace moisture is enough to initiate failure.

Troubleshooting & FAQs

Q: My tert-Pentyl-d6 Chloride has turned cloudy. What happened, and can I still use it? A: Cloudiness is the primary visual indicator of moisture contamination. The turbidity arises because the generated water/HCl/alcohol mixture has limited solubility in the hydrophobic alkyl chloride phase, creating a micro-emulsion. Do not use it for moisture-sensitive reactions (e.g., Grignard reagent formation). The free protons from the generated HCl and alcohol will instantly quench your organometallic precursors.

Q: Does the d6-labeling protect the molecule from hydrolysis? A: No. While deuterium substitution on the adjacent methyl or methylene groups induces a slight secondary kinetic isotope effect (KIE) due to differences in hyperconjugation between C–H and C–D bonds, it is entirely insufficient to prevent SN​1 hydrolysis. The thermodynamic driving force of forming the stable tertiary carbocation remains the dominant vulnerability.

Q: I store my reagent in the refrigerator (4 °C) as recommended. Why is it still degrading? A: Cold storage slows the intrinsic kinetics of degradation, but it introduces a severe operational risk: condensation . If you open the cold bottle in ambient air, atmospheric moisture instantly condenses on the cold glass and septum. When you pierce the septum, you drag this condensed water directly into the reagent. You must allow the sealed container to reach room temperature before opening.

Q: How can I verify the integrity of my stored batch before a critical experiment? A: Perform a rapid Silver Nitrate ( AgNO3​ ) diagnostic test. Extract a 50 µL aliquot and add it to a dilute ethanolic AgNO3​ solution. An immediate, dense white precipitate of AgCl confirms the presence of free chloride ions, indicating significant hydrolysis has occurred[6]. While intact covalent C–Cl bonds in tertiary chlorides will eventually react with AgNO3​ via solvolysis, pre-existing free chloride from hydrolysis yields an instantaneous precipitate.

Experimental Protocols: Anhydrous Storage & Transfer

To establish a self-validating system, you must control the environment both inside the storage vessel and during the transfer process.

Protocol A: Preparation of an Anhydrous Storage Environment

Molecular sieves act as an internal moisture scavenger. We specifically use 3Å or 4Å sieves because their pore sizes selectively trap H2​O (kinetic diameter ~2.65 Å) while completely excluding the bulky tert-pentyl-d6 chloride molecule, preventing product loss via adsorption.

  • Sieve Activation: Place 3Å or 4Å molecular sieves in a vacuum oven. Bake at 300 °C under high vacuum (< 0.1 Torr) for a minimum of 12 hours to drive off bound water.

  • Inert Cooling: Transfer the hot sieves to a Schlenk flask and allow them to cool to room temperature under a continuous flow of dry Argon.

  • Aseptic Addition: Inside a glovebox or under positive Argon pressure, add the activated sieves to the tert-pentyl-d6 chloride storage flask (approximately 10% w/v).

  • Sealing: Seal the flask with a high-quality rubber septum, wrap tightly with Parafilm, and store at 2–8 °C in the dark[7].

Protocol B: Self-Validating Schlenk Transfer

This protocol ensures that no ambient moisture is introduced during reagent extraction.

  • Equilibration (Critical Step): Remove the sealed reagent flask from the 4 °C refrigerator. Let it stand in a desiccator for 45–60 minutes until it reaches absolute room temperature.

  • Syringe Preparation: Equip a dry, gas-tight glass syringe with a long stainless-steel needle. Connect the syringe to a Schlenk line and purge it three times with Argon (pull vacuum, refill with Argon).

  • Pressure Equalization: Pierce the septum of the reagent flask. Inject a volume of Argon equal to the volume of liquid you intend to withdraw. Causality: Failing to do this creates a vacuum inside the flask, which will suck ambient, moisture-laden air into the bottle the moment the needle is removed.

  • Extraction: Withdraw the required volume of tert-pentyl-d6 chloride and immediately transfer it to your active, Argon-flushed reaction vessel.

Storage_Workflow N1 Activate 3A/4A Molecular Sieves (300°C, Vacuum) N2 Cool under Argon N1->N2 N3 Add to tert-Pentyl-d6 Chloride Flask N2->N3 N4 Seal with Septum & Parafilm N3->N4 N5 Store at 2-8°C (Dark) N4->N5 N6 Warm to RT before opening N5->N6 N7 Schlenk Transfer (Argon flush) N6->N7

Step-by-step workflow for anhydrous preparation, storage, and extraction.

References

  • Wikipedia. "tert-Amyl chloride". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Scribd. "Synthesis of Tert-Pentyl Chloride | Chemical Reactions". Scribd Document Library. URL: [Link]

  • Aakash Institute. "Nucleophilic Substitution Reaction: Definition, Types, SN1, SN2". Aakash Educational Services. URL: [Link]

Sources

Troubleshooting

Technical Support Center: GC-MS Peak Shape Optimization for tert-Pentyl-d6 Chloride

Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the GC-MS analysis of tert-Pentyl-d6 Chloride. As a volatile, halogenated, and deuterated compound, tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the GC-MS analysis of tert-Pentyl-d6 Chloride. As a volatile, halogenated, and deuterated compound, tert-Pentyl-d6 Chloride presents unique analytical hurdles that can manifest as poor peak resolution, tailing, or broadening. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve sharp, symmetrical peaks and robust, reproducible data.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers face when analyzing tert-Pentyl-d6 Chloride and similar volatile compounds.

Q1: Why is my tert-Pentyl-d6 Chloride peak tailing?

A1: Peak tailing for a halogenated alkane like tert-Pentyl-d6 Chloride is most frequently caused by unwanted interactions with "active sites" within the GC system.[1][2] These sites are typically exposed silanol (Si-OH) groups on the surface of an insufficiently deactivated inlet liner or the front end of the GC column.[1][3] The lone pair electrons of the chlorine atom can form hydrogen bonds with these active sites, which slightly retards a fraction of the analyte molecules as they pass through the system, resulting in a "tail." Other causes can include system contamination or dead volumes from improper column installation.[2][4][5]

Q2: My peak is broad, not tailing. What's the difference and what causes it?

A2: While tailing is asymmetrical, peak broadening is a symmetrical widening of the peak base, indicating a loss of chromatographic efficiency.[4] For a volatile compound like tert-Pentyl-d6 Chloride (Boiling Point: 85-86 °C[6][7]), broadening can be caused by several factors. A common issue is an injection temperature that is too low, leading to incomplete or slow vaporization of the sample in the inlet.[8][9] Suboptimal carrier gas flow rates can also significantly contribute to peak broadening.[10][11] Finally, injecting too large a sample volume can overload the column, causing the peak to widen.[1]

Q3: I see a slight shift in retention time for tert-Pentyl-d6 Chloride compared to its non-deuterated analog. Is this normal?

A3: Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect."[12] Deuterated compounds often exhibit slightly different retention times than their non-deuterated counterparts. Typically in gas chromatography, deuterated analytes elute slightly earlier than the native compound.[12][13] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle differences in molecular interactions with the stationary phase. While usually minor, this effect is important to consider when setting integration windows for quantification.

Q4: Can my choice of solvent affect the peak shape of tert-Pentyl-d6 Chloride?

A4: Absolutely. A mismatch between the polarity of your injection solvent and the stationary phase can cause peak distortion, particularly peak splitting or broadening.[2][14] For a non-polar analyte like tert-Pentyl-d6 Chloride, using a highly polar solvent on a non-polar column (like a 5% phenyl-methylpolysiloxane) can be problematic. It is best to use a volatile, non-polar solvent such as hexane or dichloromethane.[15] Furthermore, for splitless injections, the initial oven temperature should be set at least 10-20°C below the boiling point of the solvent to ensure proper "solvent focusing" at the head of the column.[9][16]

In-Depth Troubleshooting Guide: From Tailing to Triumphant Peaks

When basic FAQs don't solve the problem, a more systematic approach is required. This section breaks down common issues and provides a logical workflow for diagnosing and resolving them.

Problem 1: Severe Peak Tailing

Peak tailing is the most common peak shape problem and significantly impacts integration accuracy. It is often a sign of an active or contaminated system.

G cluster_0 Initial Observation cluster_1 Systematic Checks cluster_2 Resolution A Poor Peak Shape Observed (Tailing) B Perform Inlet Maintenance: Replace Liner & Septum A->B Start Here C Re-cut and Re-install Column (Ensure proper installation depth) B->C If no improvement F Peak Shape Restored B->F D Trim 15-20 cm from Column Inlet C->D If no improvement C->F E Condition (Bake Out) Column D->E Final Step D->F E->F G Problem Persists: Consider Column Replacement E->G

Caption: A logical workflow for troubleshooting peak tailing issues.

Causality and Actionable Steps:

  • Inlet Maintenance (Liner & Septum): The inlet is the harshest environment in the GC and the primary source of activity and contamination.[17] Septum particles can shed into the liner, creating active sites.[18] Always use a high-quality, deactivated liner.

    • Action: Replace the inlet liner and septum. This is the first and most effective step.[2][12]

  • Column Installation: Improper column installation can create "dead volume" or turbulence in the sample path, causing all peaks to tail.[2][5] A poorly cut column end exposes active sites and creates a non-uniform entry path for the sample.[2][16]

    • Action: Re-cut both ends of the column using a ceramic wafer, ensuring a clean, 90-degree cut.[2] Re-install the column according to the manufacturer's specifications for your instrument, ensuring the correct insertion depth into both the inlet and the detector.[5]

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites that interact with sensitive compounds.[17][19]

    • Action: Trim 15-20 cm from the front of the column. This removes the most contaminated section.[3][12][19] After trimming, re-install and condition the column by baking it out at its maximum isothermal temperature for 30-60 minutes.

Problem 2: Peak Broadening & Poor Efficiency

Broad peaks lead to decreased sensitivity (lower peak height) and poor resolution. The cause is often related to the initial vaporization and transfer of the analyte onto the column.

Potential Cause Underlying Reason Recommended Solution
Suboptimal Carrier Gas Flow Rate The carrier gas linear velocity is too far from the optimum on the Van Deemter curve, leading to increased diffusion and band broadening.[10] Too low a flow rate increases longitudinal diffusion, while too high a flow rate reduces mass transfer between the mobile and stationary phases.[10]Optimize the carrier gas flow rate. For a 0.25 mm ID column, typical optimal flow rates are ~1-1.5 mL/min for Helium. (See Protocol 3).
Injection Temperature Too Low Incomplete or slow vaporization of the sample in the inlet causes the sample band to be introduced onto the column over a longer period, resulting in a broad initial band.[8][9]Increase the injector temperature. A good starting point is 250 °C for volatile compounds like tert-Pentyl-d6 Chloride.
Column Overload Injecting too much sample mass saturates the stationary phase at the head of the column, leading to a non-ideal partitioning process and a broad, often fronting, peak.[1][16]Decrease the injection volume or increase the split ratio. If using a 1 µL injection at a 20:1 split, try increasing the split to 50:1 or 100:1.
Initial Oven Temperature Too High If the initial oven temperature is too high, volatile analytes like tert-Pentyl-d6 Chloride will have very little retention (low k) and will not be effectively focused at the head of the column, leading to broad peaks.[8][20]Decrease the initial oven temperature to ensure the analyte "condenses" in a tight band at the column inlet before the temperature ramp begins. A starting temperature of 35-45 °C is recommended.[21]

Key Experimental Protocols

Follow these detailed protocols to systematically optimize your GC-MS method for tert-Pentyl-d6 Chloride.

Protocol 1: Optimizing the GC Oven Temperature Program

A temperature program is essential for separating compounds with different boiling points and for ensuring sharp peaks for later-eluting compounds.[22][23]

  • Establish a Scouting Gradient: To begin, use a generic program to determine the elution temperature of your analyte.[21]

    • Initial Temperature: 40 °C

    • Initial Hold Time: 1 minute (extend to match splitless time if using splitless injection).[21]

    • Ramp Rate: 10 °C/min.[21]

    • Final Temperature: 250 °C (or the column's maximum programmed temperature).

    • Final Hold Time: 5 minutes.

  • Analyze the Scouting Run: Note the retention time (t₀) and the elution temperature (Tₑ) of the tert-Pentyl-d6 Chloride peak. The elution temperature is the oven temperature at the time the peak elutes.

  • Optimize the Program:

    • Set the Initial Temperature: Adjust the initial temperature to be approximately 20-30 °C below the elution temperature (Tₑ) observed in the scouting run, but no lower than 35-40 °C for this volatile compound.[21] This improves the focusing of early eluting peaks.

    • Optimize the Ramp Rate: The ramp rate has the most significant effect on resolution.[21] A good starting point for optimization is a ramp rate of 10 °C per column void time (t₀).

      • To improve resolution between closely eluting peaks, decrease the ramp rate (e.g., to 5 °C/min).

      • To shorten the run time when resolution is already adequate, increase the ramp rate (e.g., to 15-20 °C/min).[24]

    • Set the Final Temperature: The final temperature should be ~30 °C above the elution temperature of the last compound of interest to ensure it is fully eluted from the column. Hold for 2-5 minutes to clean the column.

Protocol 2: GC Column Selection

The choice of stationary phase is the most critical factor for achieving separation (selectivity).[25][26][27]

  • Stationary Phase Selection: Based on the principle of "like dissolves like," a non-polar compound like tert-Pentyl-d6 Chloride should be analyzed on a non-polar to mid-polarity column.[27]

    • Recommended Phase: A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., ZB-5MS, DB-5MS, Rtx-5MS) is an excellent, robust choice for general-purpose analysis of volatile and semi-volatile compounds and is highly recommended.[25]

  • Column Dimensions: Column dimensions affect efficiency, speed, and sample capacity.[28][29]

DimensionStandard ChoiceEffect on Resolution & Analysis
Length 30 mLonger columns provide higher resolution but increase analysis time.[20] Doubling the length increases resolution by ~40%.[29]
Internal Diameter (ID) 0.25 mmA smaller ID (e.g., 0.18 mm) increases efficiency (sharper peaks) but has lower sample capacity.[26][29] 0.25 mm is a good compromise.[27]
Film Thickness 0.25 µmThicker films (e.g., 1.0 µm) increase retention of very volatile compounds but can increase peak broadening and bleed at high temperatures. 0.25 µm is ideal for this application.[28]
Protocol 3: Carrier Gas Flow Rate Optimization

The carrier gas flow rate (or average linear velocity) must be optimized to minimize peak broadening, as described by the Van Deemter equation.

G gases Carrier Gas Property Impact on Analysis He Helium (He) Good compromise Excellent inertness, good resolution for most applications. The industry standard but subject to supply issues. H2 Hydrogen (H₂) Fastest analysis Provides the best efficiency at high linear velocities, allowing for faster run times. Poses safety concerns and can be reactive with some analytes. N2 Nitrogen (N₂) Lowest efficiency Cost-effective but provides significantly lower efficiency, leading to broader peaks and longer optimal run times.

Caption: Comparison of common GC carrier gases.

Optimization Steps:

  • Select Carrier Gas: For GC-MS, Helium is the most common and recommended choice due to its inertness and good performance.[10]

  • Set Mode: Use the "Constant Flow" mode on your GC's electronic pressure control (EPC) system. This ensures the flow rate remains stable even as the oven temperature increases, which is crucial for reproducible retention times.[10]

  • Perform a Flow Rate Study:

    • Set up your optimized temperature program from Protocol 1.

    • Analyze the tert-Pentyl-d6 Chloride standard at several different flow rates (e.g., 0.8, 1.0, 1.2, 1.5, and 1.8 mL/min for a 30m x 0.25mm ID column).

    • For each run, measure the peak width at half-height and the theoretical plates (N).

    • Plot the theoretical plates (N) versus the flow rate. The flow rate that gives the maximum number of theoretical plates is your optimum. Often, a flow rate slightly higher than the optimum is chosen to reduce analysis time with only a minor loss in efficiency.

By systematically addressing these instrumental and methodological parameters, you can overcome the common challenges associated with the analysis of tert-Pentyl-d6 Chloride, leading to improved peak resolution, enhanced sensitivity, and greater confidence in your analytical results.

References

  • Patsnap Eureka. (2025, September 22). Optimizing GC-MS Carrier Gas Flow for Peak Shape.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • Benchchem. (2025, December).
  • Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming.
  • ResolveMass Laboratories Inc. (2025, December 19).
  • SCION Instruments. (2025, April 29).
  • Chen, Z.-G., et al. (2020, November 25). Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection.
  • LabRulez GCMS. (2025, August 13). Peak Shape Problems: Broad Solvent Peaks/Fronts.
  • PMC. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • SciSpace. (n.d.).
  • GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. (n.d.).
  • PubChem. (n.d.). tert-Pentyl-d6 Chloride.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • ResolveMass Laboratories Inc. (2025, December 21).
  • Snow, N. H. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC.
  • LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis.
  • Phenomenex. (2025, August 12).
  • Ottokemi. (n.d.). tert-Pentyl chloride, 98% 594-36-5.
  • LabRulez GCMS. (2025, August 6). Peak Shape Problems: Tailing Peaks.
  • NIST/TRC. (n.d.).
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Peak Shape Problems: Broad solvent Peaks/fronts. (2025, May 26).
  • usbioserv. (n.d.).
  • Methods For Improving Sensitivity in Gas Chrom
  • Taylor, T. (2018, March 1). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram.
  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. (2021, April 8).
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Aiebort. (2023, February 3).
  • Chemistry LibreTexts. (2024, April 15).
  • Optimizing GC Parameters for Faster Separations with Conventional Instrument
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • ResearchGate. (n.d.).
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • ChemicalBook. (2026, January 13). Tertiary Pentyl Chloride.
  • Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Gcms.cz. (n.d.). Increase GC Speed without Sacrificing Resolution: The Principles of Fast GC.
  • Restek. (2021, January 28).
  • Merck Millipore. (n.d.). Choosing a Capillary GC Column.
  • Sigma-Aldrich. (n.d.).
  • Chromatography Forum. (2017, April 1). Question on MS/MS techniques.
  • PubMed. (2024, October 1).
  • Element Lab Solutions. (2020, March 4). GC Diagnostic Skills I | Peak Tailing.
  • ResearchGate. (2015, March 4).
  • Axion Labs. (n.d.).
  • AELAB. (2025, August 20).

Sources

Optimization

Minimizing impurities during tert-Pentyl-d6 Chloride distillation

Welcome to the Technical Support Center for the synthesis and purification of isotopically labeled compounds. As a Senior Application Scientist, I frequently consult with researchers who experience catastrophic yield los...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of isotopically labeled compounds. As a Senior Application Scientist, I frequently consult with researchers who experience catastrophic yield losses or isotopic scrambling when purifying tert-Pentyl-d6 Chloride (2-chloro-2-methylbutane-d6).

Unlike primary or secondary alkyl halides, tertiary chlorides are notoriously unstable. Standard purification methods commonly used for other alkyl chlorides inevitably lead to decomposition when applied to tertiary systems[1]. This guide provides a mechanistic understanding of these failures and outlines a self-validating, field-proven workflow to ensure high chemical and isotopic purity.

Part 1: Mechanistic Overview of Impurity Formation

The primary challenge in isolating tert-Pentyl-d6 Chloride is the highly labile nature of the tertiary carbon-chlorine bond. When exposed to heat or trace acids, the molecule readily dissociates into a tertiary carbocation. This intermediate is the branching point for failure: it can either undergo H/D scrambling in the presence of moisture or suffer a thermal E1 elimination to form alkene impurities (predominantly the Zaitsev product, 2-methyl-2-butene-d6)[2].

MechanisticPathway A tert-Pentanol-d6 (+ HCl) B tert-Pentyl-d6 Cation (Intermediate) A->B -H2O C tert-Pentyl-d6 Chloride (Target Product) B->C +Cl- (SN1) D 2-Methyl-2-butene-d6 (E1 Impurity) B->D -D+ (Heat)

SN1 synthesis and competing thermal E1 elimination pathway.

Part 2: Troubleshooting & FAQs

Q1: Why does my tert-Pentyl-d6 Chloride decompose into an alkene during standard distillation? Causality: The atmospheric boiling point of tert-pentyl chloride is 85–86 °C[1]. Heating a tertiary alkyl halide to this temperature provides the activation energy necessary for the chloride leaving group to dissociate. The resulting carbocation rapidly loses a deuteron to form 2-methyl-2-butene-d6[2]. Furthermore, the eliminated DCl (or HCl) lowers the pH of the system, auto-catalyzing a runaway degradation cascade. Solution: Never distill tertiary alkyl chlorides at atmospheric pressure. You must use vacuum distillation to artificially lower the boiling point below the thermal elimination threshold (< 40 °C).

Q2: How do I remove unreacted tert-pentanol-d6 without relying on fractional distillation? Causality: The boiling point of the starting alcohol (101–103 °C) is dangerously close to the target chloride (85–86 °C)[3]. Attempting to separate them via fractional distillation requires prolonged heating, which guarantees thermal degradation. Solution: Exploit their differential aqueous solubility prior to any thermal treatment. The chloride is non-polar and water-insoluble, whereas the alcohol retains moderate aqueous solubility. Sequential liquid-liquid extraction completely partitions the alcohol into the aqueous phase[3].

Q3: How do I prevent isotopic scrambling (H/D exchange) during purification? Causality: Trace moisture and acidic conditions stabilize the carbocation intermediate. In a protic environment, reversible elimination and addition reactions will continuously swap deuterium atoms for hydrogen, destroying the isotopic purity of your d6 label. Solution: Immediate quenching with an alkaline wash (saturated NaHCO3) neutralizes residual acid, locking the molecule in its stable covalent chloride form[3]. Rigorous desiccation with anhydrous MgSO4 is mandatory before distillation.

Q4: Older literature suggests removing unsaturated impurities via chlorination. Is this recommended for the d6 isotopologue? Causality: Historical protocols (e.g., Chien & Willard, 1953) recommend adding a small amount of chlorine gas under bright light to convert alkene impurities into heavy dichloro-adducts, followed by distillation[4]. Do not do this for deuterated compounds. Radical chlorination risks secondary kinetic isotope effects and unwanted radical abstraction of your deuterium labels. Strict temperature control and chemical washing are the only safe purification vectors.

Part 3: Quantitative Data & Physical Properties

To design a successful separation strategy, you must understand the physical parameters of your target and its primary impurities.

Parametertert-Pentyl-d6 Chloride (Target)tert-Pentanol-d6 (Starting Material)2-Methyl-2-butene-d6 (E1 Impurity)
Atmospheric Boiling Point 85–86 °C[1]101–103 °C[3]~38 °C[2]
Aqueous Solubility Insoluble[3]Moderately SolubleInsoluble
Thermal Stability Low (Prone to E1 > 50 °C)HighModerate
Separation Strategy Vacuum Distillation (< 40 °C)Aqueous Extraction (Pre-distillation)Vacuum Evaporation (Forecut)

Part 4: Validated Purification Protocol

This protocol is engineered as a self-validating system . At each step, specific observable phenomena will confirm that the underlying chemical mechanism is functioning correctly.

PurificationWorkflow Step1 1. Crude Reaction Mixture Step2 2. H2O & NaHCO3 Extraction (Removes Alcohol & HCl) Step1->Step2 Step3 3. Anhydrous MgSO4 Drying (Prevents H/D Scrambling) Step2->Step3 Step4 4. Vacuum Distillation (< 40 °C, Avoids E1) Step3->Step4 Step5 5. Pure tert-Pentyl-d6 Chloride Step4->Step5

Optimized extraction and vacuum distillation workflow for high isotopic purity.

Step-by-Step Methodology:

Step 1: Aqueous Quench & Phase Separation

  • Action: Transfer the crude organic mixture to a separatory funnel. Wash with an equal volume of cold distilled water[3].

  • Mechanism: Partitions unreacted tert-pentanol-d6 and bulk HCl into the aqueous layer.

  • Self-Validation Check: The separated aqueous layer will measure highly acidic (pH < 2) via pH paper, confirming the successful extraction of bulk acid away from the product.

Step 2: Alkaline Neutralization

  • Action: Wash the organic layer with saturated aqueous NaHCO3[3]. Vent the separatory funnel frequently.

  • Mechanism: Neutralizes trace acid, preventing auto-catalyzed E1 elimination during storage or distillation.

  • Self-Validation Check: The cessation of CO2 gas evolution (bubbling) indicates complete neutralization of residual acid.

Step 3: Brine Wash & Desiccation

  • Action: Wash with saturated NaCl, then transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO4 and swirl for 15 minutes. Filter the drying agent.

  • Mechanism: Removes residual water that could act as a protic source for H/D scrambling.

  • Self-Validation Check: The organic liquid will transition from cloudy (emulsified water) to perfectly clear, and the MgSO4 powder will flow freely like sand rather than clumping.

Step 4: Vacuum Distillation

  • Action: Assemble a flame-dried, short-path vacuum distillation apparatus. Apply a moderate vacuum (e.g., 50–100 mmHg) and gently heat the flask using a water bath set to no more than 40 °C.

  • Mechanism: Bypasses the atmospheric boiling point (85–86 °C)[1], entirely avoiding the thermal threshold for E1 degradation.

  • Self-Validation Check: The distillation head temperature will remain stable at the calculated reduced boiling point, and no acidic fumes will be detected in the vacuum trap, confirming the absence of thermal degradation.

Step 5: Cryogenic Collection & Storage

  • Action: Collect the distillate in a receiver flask submerged in an ice-water bath. Store the final product in a tightly sealed vial at -20 °C[5].

  • Mechanism: Prevents evaporative loss of the highly volatile purified chloride and halts any long-term kinetic degradation.

References

  • Source: chemicalbook.
  • Source: usbio.
  • Source: sciencemadness.
  • Source: acs.
  • Title: Scenario : at the end of the reaction, unreacted tert -amyl alcohol remains in the reaction mixture.

Sources

Troubleshooting

Overcoming steric hindrance in tert-Pentyl-d6 Chloride substitution reactions

Welcome to the Chemical Development Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals working with sterically hindered isotopically labeled substra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chemical Development Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals working with sterically hindered isotopically labeled substrates.

Below is our comprehensive guide to mastering substitution reactions with tert-Pentyl-d6 Chloride (2-chloro-2-methylbutane-d6).

Part 1: Core Principles & FAQs

Q: Why does tert-pentyl-d6 chloride resist standard substitution, and how do we force the reaction? A: As a tertiary alkyl halide, the central electrophilic carbon in tert-pentyl-d6 chloride is completely shielded by three bulky alkyl groups. This extreme steric hindrance makes the backside attack required for an SN​2 transition state physically impossible[1]. To achieve substitution, we must force an SN​1 unimolecular ionization. This is accomplished by utilizing highly polar, ionizing solvents that stabilize the resulting planar tertiary carbocation intermediate, allowing the nucleophile to attack post-ionization[2].

Q: How does the d6​ deuterium labeling impact the substitution vs. elimination ratio? A: The presence of deuterium at the β -carbons introduces critical kinetic isotope effects (KIE). Because C–D bonds have a lower zero-point energy than C–H bonds, they are harder to break. In the rate-limiting ionization step of the SN​1 pathway, hyperconjugative stabilization of the carbocation is slightly diminished, resulting in a secondary kinetic isotope effect that marginally slows substitution[3]. However, this same C–D bond strength drastically suppresses the competing E1 elimination pathway (which requires β -bond cleavage), yielding a dominant primary KIE[4]. Consequently, the d6​ labeling thermodynamically favors the SN​1 substitution product over the alkene side-product.

Q: Elimination (E1) is our biggest competing side reaction. How do we minimize it? A: E1 and SN​1 share the exact same carbocation intermediate, making reaction conditions the sole divergence control[4]. Elimination is entropically favored ( ΔS‡>0 ). By keeping temperatures strictly low (e.g., 0–5 °C), you minimize the −TΔS‡ contribution, raising the activation barrier for E1[5]. Furthermore, you must avoid any nucleophiles with basic character.

Part 2: Troubleshooting Guide & Quantitative Data

When optimizing your yield, refer to the following diagnostic tables to identify root causes and implement causality-driven corrective actions.

Table 1: Troubleshooting SN​1 vs E1 Competition

ObservationRoot CauseKinetic/Thermodynamic CausalityRecommended Corrective Action
High Alkene (E1) Yield Elevated TemperatureElimination has a higher entropy of activation. Higher T amplifies the −TΔS‡ term, favoring E1 over SN​1 [5].Reduce reaction temperature strictly to 0–5 °C using an ice bath.
Unreacted Substrate Poor IonizationSolvent lacks sufficient dielectric constant ( ϵ ) to stabilize the transition state of the carbocation[5].Switch to a highly ionizing solvent (e.g., HFIP) or introduce a halophilic Lewis acid ( Ag+ )[2].
Elimination via E2 Basic NucleophileStrong bases abstract β -protons/deuterons before the rate-limiting ionization can occur[1].Use strictly neutral, weak nucleophiles (e.g., H2​O , CH3​OH ).

Table 2: Solvent Selection Matrix for Tertiary Halides

Solvent SystemDielectric Constant ( ϵ )Nucleophilicity ( NOTs​ ) SN​1 PromotabilityE1 Risk Profile
Methanol 32.7HighModerateHigh (Acts as weak base)
Water / Acetone (50:50) ~45.0ModerateHighModerate
HFIP (Hexafluoro-2-propanol) 16.7 (High Ionizing Power)Very LowOptimalLow (Non-basic)

Part 3: Validated Experimental Methodology

To ensure a self-validating system, this protocol utilizes a silver-promoted solvolysis approach. The halophilic nature of Ag+ actively abstracts the chloride, forcing ionization regardless of steric bulk. The immediate precipitation of AgCl serves as a real-time, visual validation that the rate-limiting carbocation formation has successfully occurred.

Protocol: Silver-Promoted Solvolysis of tert-Pentyl-d6 Chloride

  • Substrate Preparation & Cooling:

    • Dissolve 1.0 mmol of tert-Pentyl-d6 chloride in 5.0 mL of a highly ionizing solvent (e.g., Hexafluoro-2-propanol or a 50:50 Water/Acetone mixture)[2].

    • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C to thermodynamically suppress the E1 pathway[5].

  • Lewis Acid Activation (Self-Validating Step):

    • Slowly add 1.1 mmol of Silver Nitrate ( AgNO3​ ) or Silver Tetrafluoroborate ( AgBF4​ ) dissolved in 2.0 mL of the chosen solvent dropwise over 10 minutes.

    • Causality Check: Observe the immediate formation of a heavy white precipitate ( AgCl ). If no precipitate forms, the substrate has not ionized; check solvent polarity.

  • Nucleophilic Attack:

    • Introduce 2.0 mmol of your target weak nucleophile (e.g., an isotopically labeled alcohol or amine) while maintaining the temperature at 0 °C.

    • Stir vigorously for 45 minutes. The planar tert-pentyl-d6 carbocation will undergo rapid nucleophilic attack from either face.

  • Workup & Isolation:

    • Filter the reaction mixture through a pad of Celite to remove the AgCl byproduct.

    • Quench the filtrate with cold 5% NaHCO3​ to neutralize any generated acid, extract with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[1].

Part 4: Mechanistic Visualization

G Substrate tert-Pentyl-d6 Chloride (Sterically Hindered) Carbocation tert-Pentyl-d6 Carbocation (Planar Intermediate) Substrate->Carbocation Ionization (Rate Limiting) Ag_Catalyst Ag+ Lewis Acid (Halide Abstraction) Ag_Catalyst->Carbocation Accelerates Cleavage SN1_Path S_N1 Substitution (Target Pathway) Carbocation->SN1_Path Weak Nucleophile Low Temp (0°C) E1_Path E1 Elimination (Side Reaction) Carbocation->E1_Path Base Present High Temp KIE_Effect Deuterium KIE Suppresses C-D Cleavage KIE_Effect->E1_Path Inhibits

Mechanistic workflow of tert-Pentyl-d6 Chloride solvolysis highlighting S_N1 vs E1 pathways.

References

  • Effect of Temperature on the Specific Heat of Activation for the Solvolysis of Tert-butyl Chloride and Tert-pentyl Chloride in Water. RSC Publishing.[Link]

  • Experiment 6 – Synthesis of t-Pentyl Chloride. CDN/Scribd.[Link]

  • Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. National Institutes of Health (NIH).[Link]

  • Elimination reaction. L.S. College, Muzaffarpur.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to SN1 Reaction Kinetics: tert-Pentyl-d6 Chloride vs. tert-Butyl-d9 Chloride

For researchers and drug development professionals, understanding the subtle kinetic nuances of isotopically labeled compounds is critical for designing metabolic probes and mechanistic studies. This guide provides an ob...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the subtle kinetic nuances of isotopically labeled compounds is critical for designing metabolic probes and mechanistic studies. This guide provides an objective, data-driven comparison of the SN1 solvolysis rates of tert-pentyl-d6 chloride and tert-butyl-d9 chloride , exploring the interplay between structural branching and the Secondary Deuterium Kinetic Isotope Effect (SDKIE).

Mechanistic Causality: Structure and Isotope Effects

To predict the relative performance of these two substrates, we must decouple two distinct kinetic factors: the base solvolysis rate dictated by the carbon skeleton, and the kinetic penalty imposed by deuterium substitution.

The Base Rate: tert-Pentyl vs. tert-Butyl

The rate-determining step in an SN1 solvolysis is the heterolytic cleavage of the C–Cl bond to form a carbocation intermediate 1. Comparing the non-deuterated parent structures, tert-pentyl chloride solvolyzes approximately 1.5 times faster than tert-butyl chloride in standard aqueous solvent mixtures at 25 °C 2. This rate acceleration is caused by the replacement of a methyl group with an ethyl group, which provides slightly better inductive stabilization to the developing positive charge and relieves a greater amount of ground-state steric strain (B-strain) upon ionization from sp3 to sp2 geometry 2.

The Isotopic Penalty: The SDKIE

As the transition state develops, the empty p-orbital of the carbocation is stabilized by hyperconjugation with adjacent β -bonds [[3]](). Because a C–D bond possesses a lower zero-point energy (ZPE) than a C–H bond, it is stronger and less capable of distorting to donate electron density into the empty p-orbital 3. This loss of stabilization raises the activation energy, resulting in a normal kinetic isotope effect ( kH​/kD​>1 ) 1.

Crucially, this effect is cumulative per deuterium atom.

  • tert-Butyl-d9 chloride has nine β -deuteriums, leading to a massive kinetic penalty ( kH​/kD​≈2.40 ).

  • tert-Pentyl-d6 chloride has only six β -deuteriums (assuming the two equivalent methyl groups are deuterated) and two β -hydrogens. Its isotopic penalty is significantly lower ( kH​/kD​≈1.79 ).

SN1_KIE Substrate Isotopically Labeled Substrate (tert-Butyl-d9 or tert-Pentyl-d6) TS Transition State Partial C-Cl Cleavage Substrate->TS Rate-Determining Ionization Carbocation Carbocation Intermediate (sp2 hybridized) TS->Carbocation Heterolysis Product Solvolysis Products (Alcohol/Ether + HCl) Carbocation->Product Rapid Solvent Attack KIE Secondary Deuterium KIE (Reduced Hyperconjugation) KIE->TS Higher Activation Energy for C-D vs C-H

Caption: Logical relationship of the SN1 mechanism and Secondary Deuterium KIE.

Quantitative Data Comparison

The table below synthesizes the theoretical and experimental kinetic parameters for both substrates in an 80% aqueous ethanol solvent system at 25 °C. Rates are normalized against the non-deuterated tert-butyl chloride standard.

SubstrateStructure β -DeuteriumsRelative Base Rate ( kH​ )Approx. SDKIE ( kH​/kD​ )Relative Deuterated Rate ( kD​ )
tert-Butyl chloride (CH3​)3​CCl 01.001.001.00
tert-Butyl-d9 chloride (CD3​)3​CCl 91.00~2.400.42
tert-Pentyl chloride (CH3​)2​C(Cl)CH2​CH3​ 0~1.501.001.50
tert-Pentyl-d6 chloride (CD3​)2​C(Cl)CH2​CH3​ 6~1.50~1.790.84

Experimental Protocol: Self-Validating Conductometric Kinetics

To empirically verify these reaction rates, conductometry is the gold standard. Because SN1 solvolysis of alkyl chlorides generates HCl (H⁺ and Cl⁻ ions), the increase in solution conductivity is directly proportional to the reaction progress 4.

The following protocol is designed as a self-validating system : it utilizes an infinite-time measurement ( G∞​ ) to mathematically confirm 100% substrate conversion, thereby validating the initial substrate concentration without relying on external calibration curves.

Step-by-Step Methodology
  • Solvent Preparation & Thermal Equilibration : Prepare a solvent mixture of 80:20 (v/v) Ethanol/Water. Transfer 50.0 mL into a jacketed reaction vessel connected to a precision circulating bath set to 25.00 ± 0.01 °C. Causality: SN1 rates are exponentially sensitive to temperature variations; strict thermal control prevents artifactual rate fluctuations2.

  • Baseline Calibration : Insert a calibrated conductivity cell ( K≈1.0 cm−1 ). Allow 15 minutes for thermal equilibration and record the baseline conductivity ( G0​ ).

  • Substrate Injection : Inject 50 µL of the deuterated substrate (tert-butyl-d9 chloride or tert-pentyl-d6 chloride) using a precision microsyringe. Rapidly stir to ensure homogeneity. This marks t=0 .

  • Continuous Monitoring : Record the conductivity ( Gt​ ) at 10-second intervals using an automated data logger.

  • Self-Validation via Infinite Time ( G∞​ ) : To validate the initial substrate concentration and ensure complete conversion, withdraw a 5 mL aliquot, seal it in a glass ampoule, and heat it to 50 °C for at least 10 half-lives. Cool the ampoule back to exactly 25.00 °C and measure its conductivity. Causality: This G∞​ value serves as an internal standard representing 100% conversion, eliminating errors from micro-pipetting inaccuracies or substrate evaporation4.

  • Data Analysis : Plot ln(G∞​−Gt​) versus time ( t ). The reaction follows first-order kinetics, meaning the negative slope of this linear plot yields the precise rate constant ( kD​ ).

Workflow Prep Prepare 80% EtOH Solvent Mixture Equilibrate Thermal Equilibration at 25.0 °C Prep->Equilibrate Inject Inject Substrate (t-Bu-d9 or t-Pe-d6) Equilibrate->Inject Monitor Monitor Conductivity (HCl generation) Inject->Monitor Analyze Calculate Rate (k) via First-Order Kinetics Monitor->Analyze

Caption: Step-by-step experimental workflow for conductometric kinetic analysis.

References

  • DEUTERIUM EFFECTS IN WATER SOLVOLYSIS OF ETHYL, ISOPROPYL, AND tert-BUTYL COMPOUNDS Source: cdnsciencepub.com URL:[Link]1

  • Effect of Temperature on the Specific Heat of Activation for the Solvolysis of Tert-butyl Chloride and Tert-pentyl Chloride in Water Source: rsc.org URL:[Link] [[2]]()

  • A Microscale Approach To Organic Laboratory Techniques Source: vdoc.pub URL:[Link]4

  • Kinetic Isotope Effects in Organic Chemistry Source: princeton.edu URL:[Link]3

Sources

Comparative

A Comprehensive Comparison Guide: tert-Pentyl-d6 Chloride vs. Alternative Deuterated Alkyl Halides as Internal Standards

Executive Summary In pharmaceutical analysis and environmental toxicology, the precise quantification of volatile mutagenic impurities (MIs) and alkyl halides is heavily reliant on Gas Chromatography-Mass Spectrometry (G...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical analysis and environmental toxicology, the precise quantification of volatile mutagenic impurities (MIs) and alkyl halides is heavily reliant on Gas Chromatography-Mass Spectrometry (GC-MS)[1]. The gold standard for ensuring analytical accuracy in these assays is the use of stable isotope-labeled internal standards (SIL-IS). This guide provides an objective, data-driven comparison between tert-Pentyl-d6 Chloride (2-chloro-2-methylbutane-d6) and other common deuterated alkyl halides (such as 1-Bromopentane-d11 and 2-Bromopropane-d7). By examining structural causality, fragmentation kinetics, and matrix effect compensation, this guide empowers drug development professionals to select the optimal internal standard for their specific analytical workflows.

Mechanistic Insights: The Causality of Isotope Selection

The selection of a deuterated internal standard is not merely a matter of finding a compound with a similar boiling point; it requires a deep understanding of structural equivalence and the Kinetic Isotope Effect (KIE) [2]. Deuterium substitution alters the vibrational frequencies of the molecule, which can subtly impact metabolic stability or reaction kinetics, but crucially maintains identical volatility, polarity, and chromatographic retention to the non-deuterated analyte[3].

Why Structural Matching Matters

Alkyl halides fragment differently in an MS electron ionization (EI) source based on their substitution pattern:

  • Primary Halides (e.g., 1-Bromopentane): Tend to undergo complex fragmentation, often yielding linear carbocations or undergoing hydrogen rearrangements.

  • Tertiary Halides (e.g., tert-Pentyl Chloride): Undergo rapid, highly predictable fragmentation. The loss of a methyl or ethyl group yields a highly stable tertiary carbocation[4].

If a primary deuterated standard like 1-Bromopentane-d11 is used to quantify a tertiary analyte like tert-amyl chloride, their differing ionization efficiencies and fragmentation kinetics will introduce bias. tert-Pentyl-d6 Chloride provides exact structural equivalence, ensuring that matrix suppression and ionization variations affect both the analyte and the internal standard equally. Furthermore, the +6 Da mass shift perfectly circumvents the natural M+2 isotopic interference caused by the 37Cl isotope, ensuring clean baseline resolution in Selected Ion Monitoring (SIM) mode[1].

IS_Selection Start Target Analyte Profiling Volatility Assess Volatility & Boiling Point Start->Volatility Structure Evaluate Structural Similarity Volatility->Structure Tertiary Tertiary Halide Analyte (e.g., tert-Amyl Chloride) Structure->Tertiary Primary Primary/Secondary Halide (e.g., 1-Bromopentane) Structure->Primary MassShift Determine Required Mass Shift SelectTert Select tert-Pentyl-d6 Chloride MassShift->SelectTert +6 Da Shift (Avoids 37Cl M+2) SelectPrim Select 1-Bromopentane-d11 or 2-Bromopropane-d7 MassShift->SelectPrim +7 to +11 Da Shift Tertiary->MassShift Primary->MassShift

Caption: Logical decision tree for selecting deuterated alkyl halide internal standards based on structure.

Comparative Performance Data

The following table summarizes the physicochemical properties and optimal use cases for various deuterated alkyl halide standards. The data illustrates why matching the carbon chain length and halogen type is critical for comparable extraction efficiency[5].

CompoundFormulaBoiling PointIsotopic Mass ShiftPrimary Application Profile
tert-Pentyl-d6 Chloride C5​H5​D6​Cl ~85–86 °C+6 DaQuantification of tertiary alkyl chlorides, volatile mutagenic impurities (MIs) in APIs.
1-Bromopentane-d11 C5​D11​Br ~130 °C+11 DaPrimary alkyl halide analysis, environmental tracing, high-boiling VOCs[2].
2-Bromopropane-d7 C3​D7​Br ~59 °C+7 DaLow-boiling halogenated hydrocarbons, kinetic isotope effect studies[3].
Ethyl-d5 Chloride C2​D5​Cl ~12 °C+5 DaUltra-volatile impurities, headspace GC-MS applications[1].

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure rigorous scientific integrity, the analytical protocol must be a self-validating system. By spiking the internal standard directly into the raw sample matrix before any extraction steps, the protocol automatically accounts for analyte loss during sample handling, extraction inefficiencies, and MS ion suppression[5].

Materials Required
  • Analyte: tert-Amyl chloride (2-chloro-2-methylbutane) reference standard[6].

  • Internal Standard (IS): tert-Pentyl-d6 Chloride (Isotopic purity 98 atom % D).

  • Matrix/Solvents: HPLC-grade n-heptane or hexane[7].

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a primary stock solution of the target analyte and the IS in a compatible solvent (e.g., n-heptane) at a concentration of 1.0 mg/mL . Dilute to create a working IS solution of .

  • Matrix Spiking (The Self-Validation Step): Accurately measure 1.0 mL or 1.0 g of the sample matrix into a headspace vial. Spike the sample with exactly of the IS working solution. Causality: Introducing the IS at this exact stage ensures that the deuterated compound undergoes the exact same thermodynamic partitioning and potential evaporative losses as the endogenous analyte.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of extraction solvent (hexane). Seal the vial, vortex vigorously for 2 minutes, and centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • GC-MS Analysis (SIM Mode): Inject of the organic layer into the GC-MS.

    • Column: Non-polar capillary column (e.g., HP-1 or DB-5, ).

    • Injector: 200 °C , splitless mode for trace analysis.

    • Oven Program: 40 °C (hold 2 min), ramp at 10 °C/min to 150 °C .

  • Isotopic Deconvolution & Quantification: Monitor specific m/z transitions. For the non-deuterated analyte, monitor the base peak (often the [M−CH3​]+ carbocation). For tert-Pentyl-d6 Chloride, monitor the corresponding mass shifted by +6 Da. Calculate the concentration using the peak area ratio of Analyte/IS against a multi-point calibration curve.

Protocol Prep Sample Matrix Aliquoting Spike Spike with tert-Pentyl-d6 Chloride (Internal Standard) Prep->Spike Extract Liquid-Liquid Extraction (e.g., Hexane Partitioning) Spike->Extract Ensures equal thermodynamic loss GC Gas Chromatography (Non-polar Capillary Column) Extract->GC MS Mass Spectrometry (SIM Mode Detection) GC->MS Co-elution with distinct m/z Validate Self-Validation: Calculate IS Recovery & Ratio MS->Validate

Caption: Self-validating sample preparation and GC-MS analysis workflow.

Conclusion & Selection Matrix

When developing GC-MS methods for volatile alkyl halides, the structural class of the internal standard must mirror the analyte. While compounds like 1-Bromopentane-d11 and 2-Bromopropane-d7 are excellent for primary and secondary halide analysis respectively[2][3], they fall short when quantifying tertiary compounds due to divergent MS fragmentation pathways. tert-Pentyl-d6 Chloride provides the exact structural homology required for tertiary alkyl chlorides, delivering a clean +6 Da mass shift that eliminates isotopic crosstalk and ensures robust, self-validating quantification in complex matrices.

Sources

Safety & Regulatory Compliance

Safety

tert-Pentyl-d6 Chloride proper disposal procedures

As a Senior Application Scientist, I understand that managing isotopically labeled, highly reactive compounds requires more than just following a checklist—it requires a fundamental understanding of the chemical’s thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing isotopically labeled, highly reactive compounds requires more than just following a checklist—it requires a fundamental understanding of the chemical’s thermodynamic and regulatory profile.

tert-Pentyl-d6 chloride (2-chloro-2-methylbutane-d6) is a high-value deuterated reagent frequently utilized in mechanistic studies, NMR analysis, and advanced drug development. Because it is a tertiary alkyl chloride, it is highly volatile, prone to solvolysis, and presents severe flammability and environmental hazards.

The following master guide provides a self-validating operational and disposal framework designed to ensure absolute regulatory compliance, protect laboratory personnel, and minimize environmental impact.

Hazard Profile & Quantitative Data

Before initiating any disposal protocol, personnel must understand the physical parameters that dictate the chemical's behavior.

PropertyQuantitative Value / ClassificationReference
Chemical Name tert-Pentyl-d6 Chloride[1]
CAS Number 89603-08-7 (d6 isotope) / 594-36-5 (unlabeled)[2]
Molecular Weight 112.63 g/mol [3]
Hazard Classification Highly Flammable Liquid & Vapor (Category 2)[4]
EPA Waste Codes D001 (Ignitable), F002 (Halogenated Solvent)[5]

Mechanistic Causality in Handling & Disposal

To build a fail-safe laboratory environment, we must understand the why behind standard operating procedures:

  • The Thermodynamics of Halogenated Segregation: tert-Pentyl-d6 chloride must be strictly segregated from non-halogenated waste[6]. Incinerators processing chlorinated solvents require temperatures exceeding 1,200 °C and specialized scrubbers to neutralize hydrogen chloride (HCl) gas before it reaches the atmosphere [7]. Mixing chlorinated waste with standard organic waste ruins its fuel-blending potential and can triple disposal costs[7],[6].

  • Static Discharge & Vapor Density: The compound possesses a flash point below 0 °C, meaning its vapors are readily ignitable at ambient room temperatures[4]. Furthermore, its vapor is heavier than air and will pool in low-lying areas or unventilated cabinets, creating a severe explosion hazard [8]. Grounding and bonding during transfer are non-negotiable[9].

  • Hydrolysis & Pressurization Risks (SN1 Solvolysis): As a tertiary alkyl halide, this compound rapidly undergoes SN1 solvolysis if exposed to moisture or protic solvents, generating deuterated hydrogen chloride (DCl) gas. If sealed improperly in a comingled aqueous waste container, this gas generation can pressurize and rupture the vessel[10].

  • Isotopic Nature: While deuterium is an isotope, it is stable and non-radioactive. Therefore, this chemical does not require management as a radiological or "mixed" waste; it is governed strictly by RCRA chemical hazard protocols [11].

Operational Workflow

G Start Waste Generation: tert-Pentyl-d6 Chloride Segregation Halogenated Waste Stream (Isolate from Non-Halogenated) Start->Segregation Check halogen content Container HDPE / PTFE-Lined Vessel (Validation: No Aluminum) Segregation->Container Select compatible material Grounding Ground & Bond Equipment (Validation: Zero Static) Container->Grounding Mitigate ignition risk Labeling RCRA Labeling: EPA D001 / F002 Grounding->Labeling Affix tracking tags SAA Satellite Accumulation Area (Flammables Cabinet) Labeling->SAA Transfer to storage

Workflow for the segregation, containerization, and storage of tert-Pentyl-d6 Chloride waste.

Self-Validating Disposal Protocol

This protocol operates as a self-validating system. Do not proceed to the next step unless the validation checkpoint of the current step is confirmed.

Step 1: Waste Stream Characterization & Segregation
  • Action: Direct all tert-pentyl-d6 chloride waste into a designated "Halogenated Organic Solvents" waste stream. Ensure it is never mixed with acids, bases, oxidizing agents, or non-halogenated solvents[10],[6].

  • Validation Checkpoint: Visually inspect the laboratory waste log. Confirm that no non-halogenated solvents (e.g., acetone, ethanol) have been added to this specific carboy.

Step 2: Containerization & Material Compatibility
  • Action: Collect the waste in a high-density polyethylene (HDPE) carboy or a glass bottle equipped with a PTFE-lined cap[10],[6]. Never use aluminum containers, as chlorinated solvents can react dangerously with aluminum over time[8].

  • Validation Checkpoint: Inspect the container's recycling code (must be #2 for HDPE) or the cap liner (must be white PTFE). Verify the absence of any metal components.

Step 3: Grounding & Transfer
  • Action: Perform all transfers inside a face-velocity certified chemical fume hood using non-sparking tools[10],[4]. Ground and bond the receiving equipment to dissipate static electricity before pouring[9],[12].

  • Validation Checkpoint: Use a multimeter to confirm electrical continuity (resistance < 10 ohms) between the dispensing vessel and the grounded waste drum.

Step 4: RCRA-Compliant Labeling
  • Action: Affix a Hazardous Waste Tag to the container immediately upon adding the first drop of waste[6]. Label the contents clearly with descriptive terms like "halogenated organic solvents" and check the "Flammable" and "Toxic" hazard indicators[5],[6].

  • Validation Checkpoint: Verify that the accumulation start date is explicitly written on the tag. Emergency responders rely on this data to make rapid hazard determinations[5].

Step 5: Satellite Accumulation Area (SAA) Management
  • Action: Store the sealed container upright in a designated flammable storage cabinet[10]. Ensure the total volume of flammable halogenated solvents outside a designated storage area does not exceed 10 gallons (37 liters)[10].

  • Validation Checkpoint: Confirm the container is tightly closed (no funnels left in the neck) and sits within a secondary containment tray to catch potential leaks[6]. Submit a waste collection request to your EH&S department before the container reaches 3/4 full[6].

Emergency Spill Response

In the event of a tert-pentyl-d6 chloride spill, immediate and calculated action is required to prevent vapor ignition and respiratory damage:

  • Evacuate & Isolate: Evacuate personnel from the immediate area and remove all sources of ignition (turn off hot plates, unplug non-explosion-proof equipment)[4],[12].

  • PPE Protocol: Responders must wear impervious gloves, chemical safety goggles, and, for large spills outside a fume hood, a self-contained breathing apparatus (SCBA)[8],[2].

  • Containment: Contain the spill using an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite[4],[9]. Do not use combustible materials like paper towels for large volumes.

  • Decontamination: Place the absorbed material into a closed, compatible container, tag it immediately as hazardous waste, and request an emergency disposal pickup through your EH&S department[6],[12]. Wash the contaminated surface with copious amounts of water[6].

References

  • Washington State University EH&S. "Halogenated Solvents." Source: wsu.edu. URL:[Link]

  • C&EN Global Enterprise. "Most solvent waste from US academic labs ends up in the air." Source: acs.org. URL:[Link]

  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Source: epa.gov. URL:[Link]

  • Temple University Campus Operations. "Halogenated Solvents in Laboratories." Source: temple.edu. URL: [Link]

  • US EPA. "Laboratory Environmental Sample Disposal Information Document." Source: epa.gov. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54753341, tert-Pentyl-d6 Chloride." Source: pubchem.ncbi.nlm.nih.gov. URL:[Link]

  • SafeColleges / MilliporeSigma. "SAFETY DATA SHEET: tert-Amyl chloride." Source: safecollegessds.com. URL: [Link]

  • GESTIS Substance Database. "tert-Amyl chloride." Source: dguv.de. URL:[Link]

Sources

Handling

Personal protective equipment for handling tert-Pentyl-d6 Chloride

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for tert-Pentyl-d6 Chloride Handling isotopically labeled alkyl halides like tert-Pentyl-d6 Chloride (also known as 2-Chloro-2-methylbutane...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for tert-Pentyl-d6 Chloride

Handling isotopically labeled alkyl halides like tert-Pentyl-d6 Chloride (also known as 2-Chloro-2-methylbutane-d6) requires a dual-focus strategy. As a Senior Application Scientist, I emphasize that our operational goal is not only to protect personnel from severe physical and toxicological hazards but also to preserve the high-value isotopic integrity of the compound. Exposure to ambient moisture leads to rapid hydrolysis, generating tert-pentanol-d6 and corrosive hydrogen chloride (HCl) gas, which compromises both safety and experimental yield.

Physicochemical Hazard Profile

To design an effective, self-validating safety protocol, we must first understand the physicochemical behavior of the molecule. tert-Pentyl-d6 Chloride is a highly volatile, highly flammable liquid.

PropertyValueOperational & Safety Significance
Boiling Point 85–86 °CHigh volatility at room temperature; necessitates closed-system handling.
Melting Point -73 °CRemains liquid under standard cryogenic storage conditions.
Flash Point -10 °C (14 °F)Highly flammable (Category 2); vapors can ignite at sub-zero temperatures.
Density 0.866 g/mL at 25 °CLighter than water; spills will float, complicating aqueous fire suppression.
GHS Hazards H225, H315, H319, H335Flammable liquid, causes skin/eye irritation, and respiratory irritation.

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for handling short-chain alkyl chlorides. The selection of protective equipment must be directly mapped to the compound's specific hazard classifications to create a robust safety barrier.

PPELogic Hazard tert-Pentyl-d6 Chloride Hazards Resp Respiratory: ABEK Filter (Prevents Vapor Inhalation) Hazard->Resp H335 (Irritant) Dermal Dermal: Viton Gloves (Blocks Halide Permeation) Hazard->Dermal H315 (Corrosive) Eye Ocular: Splash Goggles (Prevents Corneal Damage) Hazard->Eye H319 (Damage) Body Body: Anti-Static FR Coat (Mitigates Flashback Risk) Hazard->Body H225 (Flammable)

Causality-driven PPE selection based on specific GHS hazard classifications.

  • Dermal Protection (Viton/Fluorinated Rubber): Alkyl chlorides rapidly permeate standard nitrile and latex gloves. You must use Viton or Polyvinyl Alcohol (PVA) gloves for primary handling. Causality: Fluorinated elastomers provide high chemical resistance against aliphatic halogenated hydrocarbons, preventing the chemical from becoming trapped against the skin and causing severe chemical burns.

  • Respiratory Protection (ABEK Cartridges): All handling must occur in a certified fume hood. If a fume hood is compromised or during a spill, a full-face respirator equipped with an ABEK filter (EN14387) is mandatory. Causality: The 'A' component filters organic vapors (BP > 65°C), while the 'E' component neutralizes acidic HCl gas generated from any potential moisture-induced hydrolysis of the compound.

  • Body Protection (Anti-Static FR Coat): Wear a flame-retardant (FR), anti-static lab coat. Causality: With a flash point of -10 °C, the vapor concentration above the liquid at room temperature is well within explosive limits. Anti-static garments prevent micro-sparks that could ignite the heavier-than-air vapor trail[1].

Operational Workflow: Inert Atmosphere Transfer

Because tert-Pentyl-d6 Chloride is both highly flammable and moisture-sensitive, it must be handled using air-free techniques (Schlenk line or glovebox) to maintain isotopic purity.

HandlingWorkflow Start 1. Fume Hood & Grounding Verify airflow & bond vessels PPE 2. Don Specialized PPE Viton gloves, FR coat, goggles Start->PPE Transfer 3. Inert Gas Transfer Use gas-tight PTFE syringe PPE->Transfer Spill Spill Occurs? Transfer->Spill Contain 4a. Evacuate & Contain Use non-sparking tools & sand Spill->Contain Yes Proceed 4b. Execute Reaction Maintain temp < 20°C Spill->Proceed No Waste 5. Halogenated Waste Dispose in approved container Contain->Waste Proceed->Waste

Operational workflow for the safe handling and transfer of tert-Pentyl-d6 Chloride.

Step-by-Step Transfer Protocol:

  • System Validation: Verify the fume hood face velocity is between 80–100 fpm. Ground and bond all receiving metal equipment to prevent static discharge[1].

  • Purging: Purge the receiving Schlenk flask with dry Argon. Causality: Argon is heavier than Nitrogen and provides a denser protective blanket over the volatile liquid, preventing moisture ingress and subsequent isotopic degradation.

  • Syringe Preparation: Select a gas-tight glass syringe with a PTFE plunger. Causality: Alkyl chlorides act as aggressive solvents; they will leach plasticizers from standard polypropylene syringes, contaminating your deuterated sample.

  • Extraction & Transfer: Pierce the septum of the reagent bottle. Inject a volume of Argon equivalent to the volume of liquid you intend to withdraw to prevent vacuum lock. Withdraw the liquid and transfer it dropwise into the receiving vessel at 0 °C. Causality: Chilling the receiving vessel suppresses the vapor pressure of the tert-Pentyl-d6 Chloride, minimizing the risk of vapor escape and flashback ignition[1].

Emergency Response & Spill Containment

In the event of a spill, the primary threat is vapor ignition. Vapors are heavier than air and will travel along the ground to low-lying ignition sources, creating a severe flashback hazard[1].

Step-by-Step Spill Protocol:

  • Isolate & Evacuate: Immediately turn off all hot plates, stirrers, and ignition sources. Evacuate personnel from the immediate area[2].

  • PPE Upgrade: Responders must don full-face respirators (ABEK filters) and heavy-duty Viton gloves before re-entering the spill zone.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite[3]. Causality: Combustible absorbents like sawdust or paper towels act as fuel and can spontaneously ignite when soaked with highly flammable alkyl halides.

  • Collection: Use strictly non-sparking tools (e.g., beryllium-copper or conductive plastic scoops) to collect the saturated absorbent[1]. Causality: A single spark from a steel tool striking a ceramic lab floor provides sufficient activation energy to ignite the -10 °C flash-point vapors.

Disposal & Waste Management

Improper disposal of halogenated compounds leads to severe environmental toxicity and regulatory violations.

Step-by-Step Disposal Protocol:

  • Segregation: Place all collected spill debris and reaction byproducts into a dedicated, clearly labeled "Halogenated Flammable Waste" container[2]. Causality: Mixing halogenated waste with non-halogenated organic solvents complicates commercial incineration and can lead to dangerous exothermic reactions.

  • Storage: Keep the waste container tightly closed and store it in an explosion-proof, ventilated chemical storage cabinet[1].

  • Final Disposal: Transfer the waste to an approved, licensed commercial chemical waste disposal facility capable of high-temperature incineration equipped with acid-gas scrubbers[3].

References[5] Tertiary Pentyl Chloride Properties | ChemicalBook |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMni3WNYwXUErxv5y2coH9E5gUCEWwKdAhsPS4LyaFeQBZ-RzBGWKgog_yGaBdK4XvH0NYnouK3VSIQyoLX5Ch7qZiPipZ0tBXgCr3ZX2zigv89jWdHc9ReTj2l1Ipw_zFjRyDuHJHLXS9ww8V8P6NEkiFFBW6XTzvZK5_8Logfp4=[1] 2-Chloro-2-methylbutane 98 594-36-5 | Sigma-Aldrich |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQOGvks_WZTjX3nfwNfkvbWrGFlLa2gnbFoagpjrnL7VoSw7QSp7opjs5mSWh2BpO4TeTNcaKIzWxOdUpPy32HE0_TKh6umSOEQ7zAWWYdmWE053S33EuVfs3Ou-BJl3FXrCCyOiDxIxaWFy-OLWwl3zVDNA==[4] 安全データシート - 2-クロロ-2-メチルブタン | ChemicalBook |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElZI3qDPrdTj9eImT2Yk1bP9qygTsjdRbEtpud7U04ZDn56Q1fJnyIBYO1vPMM6ngY5lXuk1UtMT2pvkUAL-472kGu1nz86mhzbSEGxSIhSy1JvCyRe-OIQoXarW-mytmd6WEEO2DSMjR707o=[2] SAFETY DATA SHEET tert-Amyl chloride | ThermoFisher |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhGO_3eaNWVpQUfSpium8fFgk10ixI_YF3np3sXhqLfjfU886epGTy7tZZTtoZeHyC1c5xbqMWQBniGml-oFJ20Mwy7E0Ps94pLmo-5KYa6hHzLBeVrwhk8gvV1yydNJAMxeUX7DsUIWvi2cSmn8O8-87Xo-m2NpLhBuzPt0QIwo90PAb2-1DpVmRneE6MLDJb-PadFkSlv4QfNkXkOHgTeKh0qgUTu8r8weT0uKPzvxbP4jwIoZ2YjSew_ddqd99DIl2xGoFUtbnWebUH[3] SAFETY DATA SHEET 2-Chloro-2-methylbutane | Fisher Scientific |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmnpngNs2V1PPEjNVfkxlr6-g1CuHJIcJj-JrO_U2mKzpFLnKKiiNTeQJrOyf23aoxs4TQ7QTxc6pU4Bksgt0o1BrOtL6kGT48KTYen_41Odm_xMy601FnSvER_Bj8nriM7G-IryZ-JD2d5NWNH5YQyWHQIG1RFmHMgSRvssnEI2NF5ZQVuaRDiO1CZgmlsOffMcFZvKkzHpQsYFWDDPkm97HYj9jF2SMk1yHkwp68D6Pm74t9AJjFm98wx9AAVv9T4qgbffS-SsjUg9mADmJ2CJmyc0BFxEP-

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Reactant of Route 1
tert-Pentyl-d6 Chloride
Reactant of Route 2
tert-Pentyl-d6 Chloride
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